N-Boc-4-iodo-2-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSFDHVVTSPHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630286 | |
| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666746-27-6 | |
| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for N-Boc-4-iodo-2-methylaniline, a key building block in medicinal chemistry and materials science.[1] The tert-butoxycarbonyl (Boc) protecting group makes the amine nucleophile available for subsequent reactions under specific conditions, while the iodo-substituent allows for a variety of cross-coupling reactions.[1] This document details the experimental protocols for a two-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 4-iodo-2-methylaniline. Subsequently, the amino group of this intermediate is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
Two primary methods for the synthesis of 4-iodo-2-methylaniline are presented: the aromatic Finkelstein reaction and decarboxylative iodination. The Finkelstein reaction of 2-methyl-4-bromoaniline is highlighted as a high-yielding approach.[2]
Step 1: Synthesis of 4-iodo-2-methylaniline
Method A: Aromatic Finkelstein Reaction
This method utilizes a copper(I)-catalyzed Finkelstein reaction to convert 2-methyl-4-bromoaniline to 4-iodo-2-methylaniline with a high yield.[2]
Experimental Protocol:
-
To a two-necked pear-shaped flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
The flask is operated under an argon atmosphere using standard Schlenk techniques due to the sensitivity of copper(I) iodide to moisture and oxygen.[2]
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[2]
-
Heat the resulting suspension to 110°C and maintain the reaction for 18 hours.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into a 25% aqueous ammonia solution.[2]
-
Dilute the resulting blue solution with deionized water to double its volume and extract three times with dichloromethane.[2]
-
Wash the combined organic phases with a saturated saline solution and dry over anhydrous magnesium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography or recrystallization to yield pure 4-iodo-2-methylaniline.[2]
Method B: Decarboxylative Iodination
An alternative route involves the transition-metal-free and base-free decarboxylative iodination of 2-amino-4-methylbenzoic acid.
Experimental Protocol:
A detailed experimental protocol for this specific transformation can be found in the cited literature, which describes the reaction of an appropriate anthranilic acid with an iodine source.[3]
Quantitative Data for Step 1
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| Aromatic Finkelstein Reaction | 2-Methyl-4-bromoaniline | NaI, CuI, N,N'-dimethylethylenediamine | 1,4-Dioxane | 110 | 18 | 90 | High | [2] |
| Decarboxylative Iodination | 2-Amino-4-methylbenzoic acid | I2, KI | CH3CN | 180 | Not Specified | 53 | High | [3] |
Step 2: N-Boc Protection of 4-iodo-2-methylaniline
The final step in the synthesis is the protection of the amino group of 4-iodo-2-methylaniline using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol:
This protocol is a general method for the N-Boc protection of anilines and is applicable to 4-iodo-2-methylaniline.
-
To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add 4-iodo-2-methylaniline (1 mmol).[4]
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, extract the mixture with dichloromethane (10 mL).[4]
-
Filter the mixture to separate the Amberlyst-15 catalyst.[4]
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure.[4]
-
The resulting residue can be purified by column chromatography to obtain pure this compound.[4]
Quantitative Data for Step 2
| Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| 4-Iodo-2-methylaniline | Di-tert-butyl dicarbonate | Amberlyst-15 | Dichloromethane | Room Temp. | < 1h (typical for anilines) | >95 (typical for anilines) | >95 | [4][5] |
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 2-methyl-4-bromoaniline.
Caption: Two-step synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Boc-4-iodo-2-methylaniline (tert-butyl (4-iodo-2-methylphenyl)carbamate). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.
Core Physicochemical Properties
This compound is a stable, solid organic compound. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. The presence of an iodine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental data for melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source |
| IUPAC Name | tert-butyl (4-iodo-2-methylphenyl)carbamate | - |
| CAS Number | 666746-27-6 | [1] |
| Molecular Formula | C₁₂H₁₆INO₂ | [1] |
| Molecular Weight | 333.17 g/mol | [1] |
| Physical State | White to gray or brown solid | [1] |
| Melting Point | Not available (N/A) | [1] |
| Boiling Point | 310.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Not available (N/A) - Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF, and sparingly soluble in water. | [2] |
| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-methyl-4-bromoaniline. The first step involves an aromatic Finkelstein reaction to introduce the iodine atom, followed by the protection of the aniline nitrogen with a Boc group.
Step 1: Synthesis of 4-iodo-2-methylaniline (Precursor)
This procedure details the synthesis of the immediate precursor to the title compound via a copper-catalyzed Finkelstein reaction.[3]
Materials:
-
2-methyl-4-bromoaniline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
25% aqueous ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a two-necked flask equipped with a reflux condenser and under an inert argon atmosphere, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Sequentially add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110°C and maintain the reaction for 18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a 25% aqueous ammonia solution and dilute with deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-2-methylaniline.
-
If necessary, the crude product can be further purified by column chromatography or recrystallization.
Step 2: Boc Protection of 4-iodo-2-methylaniline
This is a general procedure for the N-tert-butoxycarbonylation of anilines.
Materials:
-
4-iodo-2-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-iodo-2-methylaniline in an appropriate anhydrous solvent such as dichloromethane or THF in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Discovery
This compound is a versatile building block in medicinal chemistry and organic synthesis.[4] Its utility stems from two key structural features:
-
The Aryl Iodide: The carbon-iodine bond is relatively weak, making this position highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Common applications include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of new C-N bonds.
-
-
The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions, including those typically employed in cross-coupling reactions. It can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free aniline at a later stage in a synthetic sequence.
This combination of a reactive aryl iodide and a protected amine makes this compound an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) where a substituted aniline core is required.
Logical Relationship of Synthetic Utility
The following diagram illustrates the role of this compound as a key intermediate.
Caption: Synthetic utility of this compound.
References
N-Boc-4-iodo-2-methylaniline: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 666746-27-6 Synonyms: tert-butyl (4-iodo-2-methylphenyl)carbamate
This technical guide provides an in-depth overview of N-Boc-4-iodo-2-methylaniline, a key building block for researchers, scientists, and professionals in drug development and materials science. The document details the compound's properties, synthesis, and applications in pivotal cross-coupling reactions, supported by experimental protocols and data presented for clarity and practical use.
Core Compound Properties
This compound is a versatile aromatic organic intermediate.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen and an iodine atom on the aromatic ring makes it a highly valuable reagent in multi-step organic synthesis. The Boc group provides stability and can be readily removed under acidic conditions, while the iodo-substituent serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 666746-27-6 | [2] |
| Molecular Formula | C₁₂H₁₆INO₂ | [2] |
| Molecular Weight | 333.17 g/mol | [1] |
| Appearance | White to gray or brown solid | [1][3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [1][3] |
| Boiling Point (Predicted) | 310.6 ± 35.0 °C at 760 Torr | [3] |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [3] |
Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statements | P261, P305+P351+P338 |
Note: This information is based on available safety data for similar compounds and should be handled by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process starting from 2-methyl-4-bromoaniline. The first step involves an aromatic Finkelstein reaction to replace the bromine atom with iodine, followed by the protection of the aniline nitrogen with a Boc group.
Step 1: Synthesis of 4-iodo-2-methylaniline (Aromatic Finkelstein Reaction)
This protocol is adapted from a general procedure for the synthesis of 4-iodo-2-methylaniline.[4]
Experimental Protocol:
-
To a two-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-bromoaniline (1.0 equiv.), sodium iodide (2.0 equiv.), and copper(I) iodide (0.05 equiv.).
-
The flask is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous 1,4-dioxane (approximately 0.5 mL per 1 mmol of NaI) and N,N'-dimethylethylenediamine (0.1 equiv.) are added to the flask.
-
The resulting suspension is heated to 110°C and stirred vigorously for 18 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into a 25% aqueous ammonia solution.
-
The resulting blue solution is diluted with deionized water and extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-iodo-2-methylaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: N-Boc Protection of 4-iodo-2-methylaniline
This protocol is based on general procedures for the Boc protection of anilines.[5][6]
Experimental Protocol:
-
Dissolve 4-iodo-2-methylaniline (1.0 equiv.) in a suitable solvent such as dichloromethane or a mixture of water and acetone in a round-bottomed flask.[6]
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) to the solution.
-
If using an organic solvent, a base such as triethylamine or diisopropylethylamine (1.2 equiv.) can be added. In aqueous conditions, the reaction can often proceed without a catalyst.[6]
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.
-
The product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the range of δ 7.0-8.0 ppm. The methyl protons would be a singlet around δ 2.2-2.5 ppm. The Boc group protons would appear as a characteristic singlet at approximately δ 1.5 ppm. The N-H proton would be a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-145 ppm. The methyl carbon would be around δ 17-22 ppm. The carbonyl carbon of the Boc group would be near δ 153 ppm, and the quaternary and methyl carbons of the tert-butyl group would be around δ 80 ppm and δ 28 ppm, respectively. |
| Mass Spec (ESI+) | The [M+H]⁺ ion would be expected at m/z 334.0, and the [M+Na]⁺ ion at m/z 356.0. |
| IR (KBr) | A strong C=O stretching vibration for the carbamate at ~1700-1730 cm⁻¹. An N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹. C-I stretching vibration in the fingerprint region. |
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.
General Experimental Protocol:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction is used to form a C-C bond between an aryl halide and an alkene.
General Experimental Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 0.02-0.10 equiv.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene (1.1-1.5 equiv.) and a dry, polar aprotic solvent (e.g., DMF, DMAc, or acetonitrile).
-
Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
General Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.05 equiv.).
-
Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify the resulting alkyne by column chromatography.
Application in the Synthesis of Bioactive Molecules and Signaling Pathway Modulation
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[7][8][9] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Figure 1. General synthetic workflow for a kinase inhibitor.
This workflow demonstrates how this compound can be elaborated through a Suzuki coupling to introduce a second aryl group, followed by deprotection and subsequent reaction with a heterocyclic core to generate a final drug-like molecule.
Illustrative Signaling Pathway: Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[12] Small molecule inhibitors of the Smoothened (SMO) receptor are a key therapeutic strategy. While not a direct example, the synthesis of some SMO inhibitors involves the coupling of substituted anilines to heterocyclic cores, a strategy for which this compound is well-suited.[12]
Figure 2. Inhibition of the Hedgehog signaling pathway.
This diagram illustrates how a small molecule, potentially synthesized using this compound as a starting material, could inhibit the Hedgehog signaling pathway by targeting the SMO receptor, thereby preventing downstream gene expression that contributes to cell proliferation and survival.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its dual functionality allows for the controlled and sequential introduction of molecular complexity, making it an invaluable tool in the development of novel pharmaceuticals and advanced materials. The protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-iodobenzyl(methyl)carbamate | C13H18INO2 | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Special Issue “GPCRs: Ligands and beyond 2022” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors [beilstein-journals.org]
Spectroscopic Profile of N-Boc-4-iodo-2-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-Boc-4-iodo-2-methylaniline (tert-butyl (4-iodo-2-methylphenyl)carbamate), a key intermediate in synthetic organic chemistry. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside generalized experimental protocols for data acquisition.
Compound Overview
This compound is a protected aniline derivative commonly utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and materials science. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the iodo-substituent provides a reactive handle for cross-coupling reactions.
| Identifier | Value |
| IUPAC Name | tert-butyl (4-iodo-2-methylphenyl)carbamate |
| CAS Number | 666746-27-6 |
| Molecular Formula | C₁₂H₁₆INO₂ |
| Molecular Weight | 333.17 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | d | 1H | Ar-H (H5) |
| ~ 7.45 | dd | 1H | Ar-H (H3) |
| ~ 6.90 | d | 1H | Ar-H (H6) |
| ~ 6.50 | s (br) | 1H | N-H |
| ~ 2.25 | s | 3H | Ar-CH₃ |
| ~ 1.50 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 153.0 | C=O (Boc) |
| ~ 139.0 | Ar-C (C4) |
| ~ 138.5 | Ar-C (C2) |
| ~ 136.0 | Ar-C (C1) |
| ~ 131.0 | Ar-C (C5) |
| ~ 125.0 | Ar-C (C3) |
| ~ 88.0 | Ar-C (C-I) |
| ~ 80.5 | C(CH₃)₃ |
| ~ 28.5 | C(CH₃)₃ |
| ~ 17.5 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3400 | Medium, Sharp | N-H Stretch |
| ~ 2980-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~ 1725 | Strong | C=O Stretch (Boc, Carbonyl) |
| ~ 1600, 1480 | Medium-Weak | C=C Stretch (Aromatic) |
| ~ 1520 | Medium | N-H Bend |
| ~ 1240, 1160 | Strong | C-O Stretch (Ester) |
| ~ 820 | Strong | C-H Bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Assignment | Notes |
| 334.0 | [M+H]⁺ | Predicted molecular ion peak (protonated) |
| 356.0 | [M+Na]⁺ | Predicted sodium adduct |
| 278.0 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |
| 234.0 | [M-Boc+H]⁺ | Loss of the Boc group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, a typical spectral width would be -2 to 12 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate, and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
IR Spectroscopy
-
Sample Preparation : Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.[3]
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition :
-
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.[4] ESI is a soft ionization technique that typically results in minimal fragmentation.[4][5]
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of approximately 100-500.
-
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
Commercial Availability and Synthetic Guide for N-Boc-4-iodo-2-methylaniline: A Technical Overview for Researchers
Introduction: N-Boc-4-iodo-2-methylaniline, also known by its systematic name tert-butyl (4-iodo-2-methylphenyl)carbamate, is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its utility is highlighted by its role as a crucial intermediate in the synthesis of complex molecules, including the hepatitis C virus (HCV) NS5A inhibitor, Velpatasvir. This technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application context for researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS No. 666746-27-6) is readily available from a variety of chemical suppliers. The purity, available quantities, and pricing can vary, with some vendors offering the product directly while others require a quotation. A summary of representative suppliers is provided in the table below.
| Supplier | Purity | Available Quantities | Price (USD) |
| AOBChem | 95% | 5g, 10g, 25g, 100g | $157 (5g), $273 (10g), $646 (25g), $1,958 (100g) |
| PMTraining | 97% | 50g, 100g, 200g, 300g, 400g | $118.99 (50g) |
| BLD Pharm | Inquire | Inquire | Inquire |
| Ambeed | Inquire | Inquire | Inquire |
| BenchChem | Inquire | Inquire | Inquire |
Synthetic Protocol
The synthesis of this compound is typically achieved in a two-step process starting from a commercially available precursor. The first step involves the synthesis of 4-iodo-2-methylaniline, which is then protected with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 4-iodo-2-methylaniline via Aromatic Finkelstein Reaction
This procedure outlines the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline.[1]
Materials:
-
2-methyl-4-bromoaniline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
25% Ammonia solution
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
-
Heat the suspension to 110°C and maintain the reaction for 18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a 25% ammonia solution and dilute with deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-iodo-2-methylaniline, which can be further purified by column chromatography or recrystallization if necessary.
Step 2: N-Boc Protection of 4-iodo-2-methylaniline
This general procedure describes the protection of the aniline with a Boc group.
Materials:
-
4-iodo-2-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)
-
Base (e.g., triethylamine or DMAP - optional, can proceed without)
Procedure:
-
Dissolve 4-iodo-2-methylaniline in the anhydrous solvent in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the solution.
-
If a base is used, add it to the mixture.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Application in Drug Development
This compound is a key intermediate in the synthesis of Velpatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The iodo and methyl substituents on the aniline ring, along with the Boc-protecting group, provide the necessary structural features and reactivity for subsequent cross-coupling and elaboration steps in the total synthesis of the drug molecule. The availability and straightforward synthesis of this intermediate are therefore critical for the production of this important antiviral medication. The general importance of iodoanilines as versatile intermediates in pharmaceutical synthesis is well-established, as the iodine atom serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
References
Synthesis of N-Boc-4-iodo-2-methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc-4-iodo-2-methylaniline, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows and reaction pathways are illustrated using diagrams to facilitate a deeper understanding of the synthetic process.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected amine and an iodo-substituted aromatic ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The presence of iodine provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. These characteristics make this compound a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 4-iodo-2-methylaniline, followed by the protection of the amino group with a Boc group.
Starting Materials and Reagents
The primary starting materials and reagents required for the synthesis are outlined below.
| Starting Material/Reagent | Molecular Formula | CAS Number | Supplier (Example) |
| 2-Methyl-4-bromoaniline | C₇H₈BrN | 583-75-5 | Sigma-Aldrich |
| Sodium Iodide | NaI | 7681-82-5 | Sigma-Aldrich |
| Copper(I) Iodide | CuI | 7681-65-4 | Sigma-Aldrich |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 110-70-3 | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 123-91-1 | Sigma-Aldrich |
| 4-Iodo-2-methylaniline | C₇H₈IN | 13194-68-8 | TCI Chemicals |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific |
| Triethylamine (TEA) | C₆H₁₅N | 121-44-8 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 144-55-8 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich |
Experimental Protocols
Synthesis of 4-Iodo-2-methylaniline
The synthesis of 4-iodo-2-methylaniline can be effectively achieved from 2-methyl-4-bromoaniline via a copper-catalyzed Finkelstein reaction.[1]
Reaction Scheme:
Figure 1: Synthesis of 4-Iodo-2-methylaniline.
Procedure:
-
To a dried two-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 2-methyl-4-bromoaniline (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).
-
Add N,N'-dimethylethylenediamine (0.1 eq) and anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-iodo-2-methylaniline.
Quantitative Data:
| Parameter | Value |
| Yield | 90%[1] |
| Appearance | Purple to Dark purple to Dark red powder to crystal |
| Melting Point | 85.0 to 91.0 °C |
Synthesis of this compound
The protection of the amino group of 4-iodo-2-methylaniline is achieved using di-tert-butyl dicarbonate (Boc₂O). The following is a general procedure adapted from standard methodologies for the Boc protection of anilines.
Reaction Scheme:
Figure 2: Boc protection of 4-Iodo-2-methylaniline.
Procedure:
-
Dissolve 4-iodo-2-methylaniline (1.0 eq) in dichloromethane in a round-bottomed flask.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Appearance | White to Gray to brown solid[2] |
| Molecular Formula | C₁₂H₁₆INO₂[1] |
| Molecular Weight | 333.17 g/mol [2] |
| Predicted Boiling Point | 310.6±35.0 °C at 760 Torr[2] |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C), Dark space[2] |
Note: The yield for the Boc protection step is typically high but should be determined experimentally.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Figure 3: Overall synthetic workflow.
Conclusion
This technical guide provides a detailed and actionable framework for the successful synthesis of this compound. By following the outlined experimental protocols and utilizing the provided data, researchers can confidently prepare this versatile building block for their synthetic endeavors in drug discovery and materials science. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining a high-purity final product.
References
A Technical Guide to the Regioselective Iodination of N-Boc-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the regioselective iodination of N-Boc-2-methylaniline, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic introduction of an iodine atom onto the aniline ring furnishes a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of diverse molecular architectures.
The regiochemical outcome of the electrophilic iodination of N-Boc-2-methylaniline is governed by the directing effects of the two substituents on the aromatic ring. The N-Boc (tert-butoxycarbonyl) group is a powerful ortho-, para-directing activator. The methyl group is a weaker ortho-, para-directing activator. Due to the significant steric hindrance posed by the bulky N-Boc group and the adjacent methyl group, electrophilic attack is overwhelmingly favored at the C4 position, which is para to the strongly directing N-Boc group and sterically accessible. This leads to the highly regioselective formation of N-Boc-4-iodo-2-methylaniline.
Electrophilic Iodination Pathways
The iodination of activated aromatic systems such as N-Boc-protected anilines proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] Various reagents can be employed to generate a potent electrophilic iodine species (I⁺) required for the reaction. Common and effective methods involve the use of N-Iodosuccinimide (NIS), often in the presence of an acid catalyst, or molecular iodine in combination with an oxidizing agent or a Lewis acid.[2][3]
dot
Caption: General mechanism for electrophilic iodination.
Comparative Analysis of Iodination Reagents
The choice of iodinating agent and reaction conditions is crucial for achieving high yield and selectivity. Several systems have been developed for the effective iodination of activated arenes, including N-acyl anilines. Below is a summary of common methods applicable to this transformation.
| Iodinating Agent | Catalyst / Co-reagent | Solvent | Typical Selectivity | Reference |
| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid (PTSA) | Acetonitrile (MeCN) or Dichloromethane (DCM) | Good yield of para-iodinated product.[2] | [2] |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Excellent yields for activated arenes. | [3] |
| Iodine (I₂) | Silver(I) sulfate (Ag₂SO₄) | Ethanol or Dichloromethane (DCM) | High para regioselectivity.[2][4] | [2][4] |
| Iodine (I₂) | (Diacetoxyiodo)benzene (PIDA) / Ammonium Iodide | Methyl tert-butyl ether (MTBE) | Metal- and oxidant-free conditions, high yields.[5] | [5] |
| Iodine (I₂) | Iodic acid (HIO₃) / H₂SO₄ | Acetic Acid | Effective for a range of substrates. | [6] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the regioselective para-iodination of N-Boc-2-methylaniline.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method utilizes the highly reactive electrophilic iodine species generated from NIS activation by a strong acid.
Materials:
-
N-Boc-2-methylaniline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve N-Boc-2-methylaniline (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution in one portion.
-
Add trifluoroacetic acid (TFA) (0.1 equiv.) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Iodination using Iodine and Silver Sulfate
This method relies on a silver salt to activate molecular iodine, forming a potent electrophilic species and driving the reaction by precipitating silver iodide.[4][7]
Materials:
-
N-Boc-2-methylaniline
-
Iodine (I₂)
-
Silver(I) sulfate (Ag₂SO₄)
-
Dichloromethane (DCM) or Ethanol
-
Celite®
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-2-methylaniline (1.0 equiv.) in dichloromethane (DCM), add silver(I) sulfate (1.0 equiv.).
-
Add a solution of iodine (1.0 equiv.) in DCM dropwise to the suspension at room temperature.
-
Protect the reaction mixture from light using aluminum foil and stir vigorously for several hours. Monitor the reaction by TLC.
-
After the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the silver iodide precipitate and other insoluble salts.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
Workflow Visualization
The general workflow for the synthesis and purification of this compound is outlined below.
dot
Caption: General experimental workflow for synthesis.
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. This compound|CAS 666746-27-6 [benchchem.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-4-iodo-2-methylaniline: Molecular Structure, Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-4-iodo-2-methylaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its molecular structure, and weight, and provides a synthesized experimental protocol for its preparation.
Core Molecular Properties
This compound, with the CAS number 666746-27-6, is a substituted aniline derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom on the aromatic ring makes it a versatile intermediate for various cross-coupling reactions and further functionalization.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 666746-27-6 | [1][2] |
| Molecular Formula | C₁₂H₁₆INO₂ | [1][2] |
| Molecular Weight | 333.17 g/mol | |
| Appearance | White to gray to brown solid | [3] |
| Purity | >95% (typical) | [2] |
Molecular Structure and Synthesis
The molecular structure of this compound consists of a 2-methylaniline core, with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom and an iodine atom at the para-position to the amino group.
Caption: Molecular Structure of this compound.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the iodination of 2-methylaniline followed by the protection of the resulting amine with a Boc group. A plausible experimental protocol, synthesized from general procedures for similar transformations, is provided below.
Step 1: Synthesis of 4-iodo-2-methylaniline
This procedure is based on the aromatic Finkelstein reaction.[4]
Materials:
-
2-Methyl-4-bromoaniline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
25% aqueous ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110°C for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the solution with water and extract three times with dichloromethane.
-
Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 4-iodo-2-methylaniline. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol is a general method for the N-tert-butoxycarbonylation of anilines.
Materials:
-
4-iodo-2-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodo-2-methylaniline in dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound, which can be purified by column chromatography on silica gel.
Logical Workflow of Synthesis
The synthesis of this compound follows a logical progression from a readily available starting material to the final protected and functionalized product.
Caption: Synthetic pathway to this compound.
References
N-Boc-4-iodo-2-methylaniline: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and essential safety precautions for the handling and use of N-Boc-4-iodo-2-methylaniline (CAS No. 666746-27-6). This compound is a valuable building block in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and materials science sectors.[1][2][][4] Its utility lies in the presence of an iodine atom, which facilitates various cross-coupling reactions, and a Boc-protected amine group that allows for controlled, multi-step synthetic strategies.[1] Adherence to strict safety protocols is imperative when working with this and structurally related compounds.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards associated with this compound are its acute toxicity, potential for serious health effects upon repeated exposure, and its environmental impact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and its close structural analogs.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Flammable Liquids | 4 | H227: Combustible liquid. |
Note: Classifications may be based on data from structurally similar compounds.
Quantitative Toxicity and Physical Properties
Table 1: Acute Toxicity Data
| Compound | Route | Species | Value | Reference |
| N-methylaniline | Oral | Rat | LD50: 100 mg/kg | [6] |
| N-methylaniline | Dermal | Rabbit | LD50: 300 mg/kg | [6] |
| N-methylaniline | Inhalation | Rat | LC50 (4h): 3 mg/L | [6] |
| This compound | Oral | - | Category 4: Harmful if swallowed (H302) | Based on supplier safety data sheets, specific LD50 not available.[7] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆INO₂ | [7][8] |
| Molecular Weight | 333.17 g/mol | [7][8] |
| Physical State | Solid (White to gray or brown) | [7][9] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 310.6 ± 35.0 °C at 760 Torr | [7][9] |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [7][9] |
| Flash Point | Not available (classified as a combustible liquid) | |
| Solubility | Insoluble in water. | |
| Storage Temperature | 2-8°C, sealed in a dry, dark environment. | [1] |
Specific Target Organ Toxicity (STOT)
While specific studies on this compound are lacking, data from related aniline compounds suggest potential for target organ damage with repeated exposure. Chronic exposure to o-toluidine (2-methylaniline) has been associated with effects on the spleen, liver, urinary bladder, and blood.[10] For N-methylaniline, prolonged or repeated oral exposure may cause damage to the liver, spleen, and bone marrow. The primary health effects of aniline and its derivatives are centered on their ability to induce methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[10][11]
Experimental Protocols and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline a general workflow for safe handling and a representative protocol for a common synthetic application.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The following is a general, representative protocol. Researchers should consult the primary literature for specific reaction conditions tailored to their desired transformation.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following diagram illustrates a typical experimental workflow for this reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
Due to the identified hazards, the following safety precautions must be strictly observed:
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. Wear a lab coat.
-
Respiratory Protection: If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage:
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep in a dark place to protect from light.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. However, its potential for acute toxicity and long-term health effects necessitates careful handling and strict adherence to the safety protocols outlined in this guide. By understanding the hazards and implementing appropriate safety measures, researchers can safely and effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound|CAS 666746-27-6 [benchchem.com]
- 2. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]
- 5. aobchem.com [aobchem.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. N-Boc 4-Iodo-N-methylaniline | C12H16INO2 | CID 18537740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FCKeditor - Resources Browser [mfa.gov.by]
- 10. epa.gov [epa.gov]
- 11. journals.publisso.de [journals.publisso.de]
Methodological & Application
Application Notes and Protocols for N-Boc-4-iodo-2-methylaniline in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-4-iodo-2-methylaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The protocols outlined below are based on established methodologies for similar substrates and offer a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex. This compound is a valuable substrate in this transformation, featuring a Boc-protected amine that prevents unwanted side reactions and an iodo-substituent that is highly reactive in palladium-catalyzed cycles. The resulting N-Boc-protected biarylanilines are precursors to a wide array of biologically active molecules and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of an N-substituted 4-halo-2-methylaniline with various arylboronic acids. The data is derived from reactions with a structurally similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, and serves as a strong predictive model for the reactivity of this compound.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl (2-methyl-[1,1'-biphenyl]-4-yl)carbamate | ~60-70% (estimated) |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (4'-methoxy-2-methyl-[1,1'-biphenyl]-4-yl)carbamate | 39[1] |
| 3 | 4-Chlorophenylboronic acid | tert-Butyl (4'-chloro-2-methyl-[1,1'-biphenyl]-4-yl)carbamate | 40[1] |
| 4 | 3-Nitrophenylboronic acid | tert-Butyl (2-methyl-3'-nitro-[1,1'-biphenyl]-4-yl)carbamate | 33[1] |
| 5 | Thiophene-2-boronic acid | tert-Butyl (2-methyl-4-(thiophen-2-yl)phenyl)carbamate | ~50-60% (estimated) |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.2 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-Boc-4-aryl-2-methylaniline product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the synthesis of N-Boc-4-aryl-2-methylanilines.
Logical Relationship of Reaction Components
Caption: Logical relationship of starting materials and conditions to the final product.
References
Application Notes and Protocols for Sonogashira Coupling with N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper co-catalysts, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. N-Boc-4-iodo-2-methylaniline is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the construction of novel molecular architectures. These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.
Core Concepts and Reaction Mechanism
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.
Variations of the Sonogashira coupling have been developed, including copper-free versions, to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).
Data Presentation
While specific yield data for the Sonogashira coupling of this compound is not extensively available in the literature, the following table presents representative data for the Sonogashira coupling of structurally similar N-Boc protected iodo-aza/indoles with 4-tolylacetylene, which can serve as a reasonable expectation for the reactivity of this compound under similar conditions.[2]
| Entry | Aryl Iodide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-iodoindole | 4-Tolylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | Et₃N | 65 | 2 | ~85-95 |
| 2 | N-Boc-5-iodoindole | 4-Tolylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | Et₃N | 65 | 2 | ~80-90 |
| 3 | N-Boc-3-iodo-5-bromoazaindole | 4-Tolylacetylene | SiliaCat DPP-Pd | Toluene | DIPA | 110 | 2 | 87 |
| 4 | This compound | Phenylacetylene | Pd(OAc)₂ / CuI | Toluene | [DBU]Ac | RT | 2 | Good to Excellent (Qualitative) |
*Yields are approximate and based on analogous reactions. DIPA = Diisopropylamine, [DBU]Ac = 1,8-Diazabicyclo[5.4.0]undec-7-enium acetate.
Experimental Protocols
The following are detailed protocols for performing a Sonogashira coupling reaction with this compound. Both a standard copper-cocatalyzed and a copper-free protocol are provided.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF or DMF (approximately 0.1 M concentration relative to the aryl iodide).
-
Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60 °C may be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with alkynes prone to homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Diisopropylamine (DIPA) or Pyrrolidine (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Catalyst Preparation (in situ): In a separate flask, prepare the active catalyst by stirring Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv) in a small amount of DMF for 10-15 minutes until the solution becomes homogeneous.
-
Reagent Addition: Add the prepared catalyst solution to the solution of this compound.
-
Add diisopropylamine (or pyrrolidine) (2.0 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.
Visualizations
Sonogashira Catalytic Cycle
Caption: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling protocol.
References
Application Notes and Protocols for the Heck Reaction of N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using N-Boc-4-iodo-2-methylaniline as a key building block. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of aryl halides with alkenes, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The protocols provided herein are based on established methodologies for structurally similar substrates and are intended to serve as a robust starting point for researchers in academic and industrial settings.
Introduction
This compound is a valuable intermediate in medicinal chemistry and materials science. The presence of the iodo group allows for facile palladium-catalyzed cross-coupling reactions, while the Boc-protected aniline and the ortho-methyl group provide steric and electronic properties that can be exploited for selective transformations. The Heck reaction of this substrate with various olefins opens a direct route to a diverse array of substituted anilines, which are precursors to a wide range of biologically active molecules and functional materials. The general transformation is depicted below:
Scheme 1: Heck Reaction of this compound with a generic olefin.
Caption: General scheme of the Heck reaction.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of aryl iodides, with a specific focus on conditions suitable for sterically hindered anilines, based on literature precedents.[1] These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 (Ligandless) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | 10% Pd/C (0.5 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) | None |
| Olefin | Styrene or Acrylate (1.2 equiv) | Acrylonitrile (1.5 equiv) |
| Base | Triethylamine (2.0 equiv) | Triethylamine (2.0 equiv) |
| Solvent | Acetonitrile or DMF | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C | 120 °C |
| Reaction Time | 12-24 h | 4-8 h |
| Yield | Good to Excellent | >95% (for similar substrate)[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction using this compound.
Protocol 1: Heck Coupling with Palladium Acetate and a Phosphine Ligand
This protocol is a general method adaptable for various olefins.
Materials:
-
This compound
-
Olefin (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Add the anhydrous solvent (DMF or MeCN) to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the olefin (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligandless Heck Coupling with Palladium on Carbon
This protocol offers a more cost-effective and operationally simpler alternative, particularly suitable for activated olefins like acrylonitrile.[1]
Materials:
-
This compound
-
Acrylonitrile
-
10% Palladium on Carbon (Pd/C)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard reaction glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), 10% Pd/C (0.005 equiv), and DMF.
-
Add triethylamine (2.0 equiv) and acrylonitrile (1.5 equiv) to the mixture.
-
Heat the reaction to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for setting up a Heck reaction.
Caption: A typical experimental workflow for the Heck reaction.
Catalytic Cycle:
The generally accepted catalytic cycle for the Heck reaction is presented below.[2]
Caption: The catalytic cycle of the Heck reaction.
Conclusion
The Heck reaction of this compound provides a versatile and powerful method for the synthesis of a wide range of substituted anilines. The protocols outlined in these application notes, derived from robust literature precedents for analogous substrates, offer a solid foundation for researchers to explore the synthetic utility of this important building block. Optimization of the reaction conditions for specific olefin partners may be necessary to achieve maximum yields and selectivity.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of N-Boc-4-iodo-2-methylaniline, a key transformation for the synthesis of complex substituted anilines. This sterically hindered substrate presents unique challenges and opportunities in the formation of C-N bonds, a critical step in the development of pharmaceuticals and advanced materials.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance compared to classical methods.[1][2] For a substrate such as this compound, which features a bulky ortho-methyl group and a protecting group on the nitrogen, careful selection of the catalyst system—comprising a palladium source, a phosphine ligand, and a base—is paramount for achieving high efficiency and yields.[3]
Reaction Principle
The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido intermediate. The final, crucial step is the reductive elimination of the desired N-arylated product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of a sterically hindered and electron-rich phosphine ligand is often critical to promote this final step and prevent side reactions.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound and analogous ortho-substituted aryl halides with various classes of amines.
Table 1: Coupling with Primary and Secondary Alkylamines
| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 90-98 |
| N-Methylpiperazine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 100 | 12 | 88-96 |
Table 2: Coupling with Arylamines
| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-92 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 82-90 |
| 4-Chloroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75-85 |
| Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-80 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with Primary and Secondary Alkylamines
This protocol is suitable for the amination with a range of saturated primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted product.
Protocol 2: General Procedure for Coupling with Arylamines
This protocol is adapted for the amination with various anilines and other aromatic amines.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BrettPhos, XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the arylamine, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure N,N'-disubstituted aniline product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Information
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Organic solvents like toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide array of N-aryl and N-alkyl substituted anilines. The success of the reaction is highly dependent on the selection of the appropriate catalyst system, particularly the phosphine ligand, to overcome the steric hindrance of the ortho-methyl group. The provided protocols offer a solid foundation for the synthesis of diverse molecular architectures, which are of significant interest in drug discovery and materials science. Further optimization of the reaction conditions may be required for specific substrate combinations to achieve optimal yields.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-iodo-2-methylaniline is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a Boc-protected amine and an iodo substituent on the aromatic ring allows for strategic and efficient functionalization through various palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the amine, preventing unwanted side reactions, while the iodo group serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst.
This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as a substrate. These reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which enable the formation of C-C and C-N bonds, respectively.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction involves the combination of the aryl iodide (this compound), a coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent. The mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 10 | ~88 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 18 | ~90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of stilbenes and other vinylated aromatic compounds.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~75 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | ~80 |
| 3 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | ~85 |
| 4 | Cyclohexene | Herrmann's Catalyst (2.5) | - | Cy₂NMe | NMP | 130 | 24 | ~65 |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth, washing with ethyl acetate.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for the synthesis of arylalkynes.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 8 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 70 | 10 | ~88 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 12 | ~82 |
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction is a cornerstone in the synthesis of anilines and their derivatives.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | ~85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 20 | ~78 |
| 4 | Diethylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ | THF | 80 | 24 | ~75 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst, the ligand, and the base.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100 °C).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic mixture with a saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Signaling Pathway and Catalytic Cycle Diagram
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for N-Boc Deprotection of 4-Iodo-2-Methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from 4-iodo-2-methylaniline and its derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired amine, which is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
The N-Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. For substrates such as 4-iodo-2-methylaniline derivatives, the presence of both an electron-donating methyl group and a bulky, electron-withdrawing iodo group can influence the reactivity of the Boc group and the stability of the resulting product. Therefore, the choice of deprotection method requires careful consideration to avoid potential side reactions and ensure efficient conversion.
This application note outlines several common and effective methods for the N-Boc deprotection of 4-iodo-2-methylaniline derivatives, ranging from standard strong acid conditions to milder alternatives.
Comparative Summary of N-Boc Deprotection Methods
The following table summarizes various methods for the N-Boc deprotection of aniline derivatives, with a focus on conditions applicable to 4-iodo-2-methylaniline.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Notes |
| 1. Strong Acid Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1 - 4 hours | >90% | A standard and highly effective method. The volatility of TFA and DCM simplifies work-up.[1] |
| 4M HCl in 1,4-Dioxane | 1 - 4 hours | >90% | Another common and effective method. The product is often isolated as the hydrochloride salt.[2] | |
| 2. Mild Acidic Cleavage | Oxalyl chloride in Methanol | 1 - 3 hours | >70% | A milder alternative to strong acids, particularly suitable for substrates with acid-sensitive functional groups. The reaction is generally fast for aromatic amines with electron-withdrawing groups.[3][4][5] |
| p-Toluenesulfonic acid (p-TsOH) | 2 hours | High | A solid, non-volatile acid that can be easier to handle than TFA or HCl gas.[6] | |
| 3. Neutral/Lewis Acidic Cleavage | Iodine (catalytic) | Variable | High | A mild method that can be performed under solvent-free conditions.[7][8][9][10] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the complete removal of the Boc group.
Materials:
-
N-Boc-4-iodo-2-methylaniline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-iodo-2-methylaniline derivative.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is another widely used method that often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. The product may precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.
-
Collect the solid product by filtration using a Buchner funnel, wash with diethyl ether, and dry under vacuum to obtain the 4-iodo-2-methylaniline derivative as its hydrochloride salt.
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative to strong acids and is particularly useful for substrates containing acid-sensitive functionalities.[3][4][5]
Materials:
-
This compound derivative
-
Oxalyl chloride
-
Methanol, anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the this compound derivative (1 equivalent, e.g., 50 mg) in anhydrous methanol (3 mL).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution via a syringe. An immediate increase in temperature and sputtering may be observed.
-
Allow the reaction mixture to stir at room temperature for 1-3 hours. The reaction is typically faster for aromatic amines with electron-withdrawing groups.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly add deionized water (5 mL) to the flask.
-
Extract the crude material with DCM (5 mL).
-
Wash the organic layer twice with deionized water (2 x 5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for N-Boc deprotection.
Caption: Overview of N-Boc deprotection methods.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Iodine-Mediated Neutral and Selective N-Boc Deprotection | Semantic Scholar [semanticscholar.org]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
Synthesis of Pharmaceutical Intermediates from N-Boc-4-iodo-2-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing N-Boc-4-iodo-2-methylaniline as a key starting material. The versatile reactivity of this compound, particularly at the iodo-position, allows for the construction of complex molecular architectures relevant to medicinal chemistry through various palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a valuable building block in pharmaceutical synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the aniline nitrogen allows for controlled reactivity, while the iodo group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This intermediate is particularly useful in the synthesis of biaryl compounds, substituted anilines, and other complex scaffolds found in a range of biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] The methodologies described herein focus on three prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Key Synthetic Applications
The primary application of this compound lies in its utility as a precursor for more complex pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions enable the introduction of diverse functionalities, leading to the synthesis of a wide array of therapeutic compounds.[1]
Diagram of Synthetic Pathways
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely used in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals.[3]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a degassed solvent mixture (e.g., 4:1 dioxane/water).[4]
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 2-MeTHF | 80 | 75-85 |
Sonogashira Coupling for the Synthesis of Alkynyl-Aniline Intermediates
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] This method is invaluable for synthesizing arylalkynes, which are precursors to various heterocyclic compounds and other complex molecules.[7]
General Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add the terminal alkyne (1.2 equiv.).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF/Et₃N | 25 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (3) | DIPA | Toluene | 50 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(MeCN)₂ (3) | CuI (5) | Et₃N | DMF | 40 | 70-80 |
Buchwald-Hartwig Amination for the Synthesis of Diaryl/Heteroaryl-Amine Intermediates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It allows for the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[1][8]
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 80-90 |
Application in the Synthesis of Rilpivirine Intermediate
While this compound is not directly used in the most common synthetic routes for the HIV-1 drug Rilpivirine, a closely related analog, 4-iodo-2,6-dimethylaniline, is a key intermediate. The synthesis of a crucial precursor to Rilpivirine involves a Heck reaction.[9][10] A similar approach could be envisioned starting from this compound for the synthesis of related bioactive molecules.
Experimental Workflow for a Heck Reaction (Adapted for this compound)
Caption: Workflow for a Heck reaction.
Adapted Protocol for Heck Reaction:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in DMAc. Add a base such as CH₃COONa (1.2 equiv.).[10]
-
Inert Atmosphere: Purge the vessel with nitrogen.
-
Reagent and Catalyst Addition: Add acrylonitrile (1.2 equiv.) and a palladium catalyst (e.g., Pd/C, 10 mol%).[10]
-
Reaction Execution: Heat the mixture to 140 °C for 21 hours under a nitrogen atmosphere.[10]
-
Work-up: Cool the reaction to room temperature, filter to remove the catalyst, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution and recrystallize the crude product from a suitable solvent like acetonitrile to obtain the purified product.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a diverse range of pharmaceutical compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for constructing complex molecular architectures. The provided protocols offer a solid foundation for researchers and scientists in drug development to explore the synthesis of novel bioactive molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of N-Boc-4-iodo-2-methylaniline with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds.[2] N-aryl aniline derivatives are privileged structures found in numerous biologically active compounds. This document provides a detailed protocol for the Suzuki-Miyaura coupling of N-Boc-4-iodo-2-methylaniline with a variety of arylboronic acids, a key transformation for generating libraries of novel compounds for drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen prevents side reactions and can be readily removed post-coupling if desired.
Reaction Principle
The reaction proceeds via a well-established palladium catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
References
The Versatile Role of N-Boc-4-iodo-2-methylaniline in the Synthesis of Heterocyclic Compounds: Applications and Protocols
For Immediate Release
N-Boc-4-iodo-2-methylaniline has emerged as a pivotal building block for researchers, scientists, and drug development professionals in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a Boc-protected amine and a reactive iodine atom, offer a versatile platform for constructing complex molecular architectures, particularly those with pharmaceutical relevance. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Introduction to a Key Synthetic Intermediate
This compound (tert-butyl (4-iodo-2-methylphenyl)carbamate) is a strategically designed aromatic compound. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions, allowing for late-stage functionalization. The iodine atom at the 4-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This dual functionality makes it an invaluable precursor for the synthesis of nitrogen-containing heterocycles such as indoles, quinolines, and carbazoles.
Core Applications in Heterocyclic Synthesis
The primary applications of this compound lie in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic organic chemistry and are instrumental in the construction of complex heterocyclic frameworks.
1. Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization:
A prominent application of this compound is in the synthesis of substituted indoles. This typically involves a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent at the 4-position. The resulting 2-alkynyl aniline derivative can then undergo an intramolecular cyclization to form the indole ring system. The Boc group can be removed before or after the cyclization, providing flexibility in the synthetic strategy.
2. Construction of N-Aryl Heterocycles via Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a variety of primary or secondary amines. This reaction is particularly useful for synthesizing precursors to more complex heterocyclic systems or for directly incorporating the substituted aniline moiety into a larger molecule.
3. Synthesis of Quinolines via Doebner-von Miller Reaction:
While direct application of the N-Boc protected form in the classical acidic conditions of the Doebner-von Miller reaction may require optimization to avoid deprotection, the unprotected 4-iodo-2-methylaniline (readily obtained from the N-Boc derivative) is a suitable substrate. This reaction with α,β-unsaturated carbonyl compounds provides a straightforward route to substituted quinolines.
4. Formation of Polycyclic Heterocycles via Intramolecular Heck Reaction:
Derivatives of this compound containing a tethered alkene can undergo an intramolecular Heck reaction. This palladium-catalyzed cyclization is a powerful tool for the construction of various fused and bridged heterocyclic ring systems.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and related substrates, providing a comparative overview of reaction conditions and yields.
Table 1: Heck-Type Reaction of this compound
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl vinyl ketone | Pd(PPh₃)₂Cl₂ | NaHCO₃ | NMP | 130 | 3 | - |
Note: Specific yield was not reported in the available literature, but the reaction conditions have been documented.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.1-1.5 eq.) and the base (2.0-3.0 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst activation.
-
Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.0 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc-Deprotection of N-Boc Protected Heterocycles
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected heterocyclic compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (5-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.[2]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions provides efficient and modular routes to a wide variety of heterocyclic compounds. The protocols and data presented herein serve as a guide for researchers to harness the full potential of this important synthetic intermediate in their drug discovery and materials science endeavors.
References
Troubleshooting & Optimization
improving yield in Suzuki coupling of N-Boc-4-iodo-2-methylaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki coupling of N-Boc-4-iodo-2-methylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experiment, offering potential causes and solutions.
Question 1: My Suzuki coupling reaction is resulting in a very low yield or has failed completely. What are the initial checks I should perform?
Answer:
Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction setup. A systematic check is the best first step.
-
Reagent Integrity:
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[1][2] It is recommended to use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester).[3][4]
-
Palladium Catalyst Activity: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and moisture.[1] Oxidation can lead to the formation of less active palladium black.[4] Use a fresh catalyst or a stable pre-catalyst.
-
Ligand Purity: Phosphine-based ligands are susceptible to oxidation.[5] Ensure your ligand is pure and has been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3][6] Ensure the reaction flask is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1][7]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and is sufficiently soluble in the reaction medium. For some bases like carbonates and phosphates, the presence of water in a biphasic system (e.g., dioxane/water) is crucial for their activity.[4][8]
-
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can these side reactions be minimized?
Answer:
Side reactions are common challenges that consume starting materials and complicate purification.
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is primarily caused by the presence of oxygen.[3][6]
-
Solution: Rigorously deoxygenate all solvents and the reaction mixture before adding the catalyst. Maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction is essential.[6]
-
-
Dehalogenation (Protodeiodination): This involves the replacement of the iodine atom with a hydrogen atom.
-
Possible Causes: This can be promoted by certain bases or sources of protons in the reaction mixture.[3][4]
-
Solution: Screen different bases; a milder base may be beneficial. Ensure you are using anhydrous solvents if the protocol does not call for a biphasic system. Employing a highly active and efficient catalyst system can also favor the desired cross-coupling pathway over dehalogenation.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction.[5]
-
Possible Causes: This is often promoted by the base and any protic sources (like water) in the reaction.[3][5]
-
Solution: Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[4][5] Switching from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA) can significantly reduce this side reaction.[3][5]
-
Question 3: The this compound substrate is sterically hindered and electron-rich. What is the best catalyst, ligand, and base combination?
Answer:
For challenging substrates that are both sterically hindered and electron-rich, the choice of catalyst system is critical for achieving good yields.
-
Catalyst and Ligand:
-
Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[9][10]
-
Recommended Ligands: Consider using Buchwald ligands such as XPhos, SPhos, or JohnPhos.[4] N-heterocyclic carbene (NHC) ligands have also shown excellent performance for coupling hindered substrates.[9]
-
Pre-catalysts: Using stable, well-defined palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can lead to more reproducible results than generating the active catalyst in situ.[11][12]
-
-
Base and Solvent:
-
Base: The base is crucial for the transmetalation step. For hindered substrates, stronger bases are often more effective. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][4] The solubility of the base is key, which is why aqueous mixtures are often used.[4]
-
Solvent: The solvent must solubilize all components of the reaction. Common choices include ethereal solvents like 1,4-dioxane or THF, often in a mixture with water (e.g., 4:1 or 3:2 ratio) to dissolve the inorganic base.[3][8] Aprotic polar solvents like DMF can also be effective.[3][13]
-
Quantitative Data Summary
The table below summarizes reaction conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound. Yields are representative and highly dependent on the specific boronic acid partner.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield Range (%) | Reference / Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 85 - 95 | Effective for hindered aryl halides.[4] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 90 - 98 | High activity for challenging substrates. |
| XPhos Pd G2 (2) | N/A | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 90 - 99 | Stable pre-catalyst, good for reproducibility.[12] |
| Pd(PPh₃)₄ (5) | N/A | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 50 - 80 | A "classic" system, may be less effective here.[3][4] |
| Catalyst 3a* (0.1) | N/A | t-BuOK (2) | 1,4-Dioxane | 80 | >95 | *Acenaphthoimidazolylidene Pd complex, for sterically hindered substrates.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the reaction.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free environment.[5]
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[4]
-
Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) or the palladium source and ligand separately.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 85-110 °C) and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[5]
-
Separate the layers. Wash the organic layer with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
-
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Common Side Reaction Pathways
Caption: Competing side reactions in the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of N-Boc-4-iodo-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Boc-4-iodo-2-methylaniline in cross-coupling reactions. Due to the steric hindrance imparted by the ortho-methyl group and the bulky Boc protecting group, this substrate can be prone to several side reactions, leading to reduced yields of the desired product. This guide aims to address common issues encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without iodine. What is this side reaction and how can I minimize it?
A1: This byproduct is N-Boc-2-methylaniline, resulting from a hydrodeiodination (or dehalogenation) side reaction. This is a common issue, particularly in palladium-catalyzed couplings with sterically hindered aryl halides.
Troubleshooting Strategies:
-
Ligand Selection: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over pathways leading to hydrodehalogenation.
-
Base Selection: The choice of base is critical. In some cases, weaker bases may be preferable to minimize side reactions. However, for sterically hindered substrates, a strong base is often necessary for efficient reaction. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is recommended.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of hydrodehalogenation. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
-
Hydrogen Source: Ensure that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed to minimize sources of hydrogen that can contribute to this side reaction.
Q2: My reaction is sluggish and gives low conversion to the desired product, even after extended reaction times. What could be the issue?
A2: Low reactivity is a common challenge with sterically hindered substrates like this compound. The steric bulk around the iodine atom can hinder the oxidative addition step in the catalytic cycle.
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: For Suzuki couplings with sterically hindered partners, consider using more active palladium catalysts and bulky, electron-rich ligands that can facilitate oxidative addition.[1] For Buchwald-Hartwig aminations, specialized ligands developed for hindered substrates are often necessary.[2][3]
-
Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier for sterically demanding substrates. However, be mindful that higher temperatures can also promote side reactions like hydrodehalogenation.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific coupling partners.
Q3: I am seeing a byproduct with a mass double that of my starting material (minus the iodine). What is this and how can I avoid it?
A3: This is likely a homocoupling (or Glaser coupling type) byproduct, where two molecules of the aryl halide react with each other. While less common than hydrodehalogenation, it can occur, especially at higher catalyst loadings or in the presence of oxygen.
Troubleshooting Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.
-
Catalyst Loading: Use the lowest effective catalyst loading. Higher concentrations of the palladium catalyst can sometimes favor homocoupling pathways.
-
Additives: In some cases, the addition of specific additives can suppress homocoupling.
Q4: During my cross-coupling reaction, I am observing the formation of 4-iodo-2-methylaniline. What is happening and how can I prevent it?
A4: The formation of 4-iodo-2-methylaniline indicates that the N-Boc protecting group is being cleaved under the reaction conditions. The Boc group is known to be labile under certain acidic or high-temperature conditions.
Troubleshooting Strategies:
-
Base Choice: Ensure the base used is not promoting the cleavage of the Boc group. While strong bases are often required, some may be more compatible than others.
-
Temperature Control: Avoid excessively high reaction temperatures, as thermal cleavage of the Boc group can occur.
-
Reaction Workup: Be mindful of the workup conditions. Acidic washes should be avoided if the Boc-protected product is desired.
Quantitative Data on Side Reactions
The following table summarizes typical yields of the desired product and common side products observed in cross-coupling reactions with sterically hindered N-Boc-protected anilines. Note that these are representative values, and actual yields will vary depending on the specific reaction conditions and coupling partners.
| Reaction Type | Desired Product | Typical Yield (%) | Common Side Product(s) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | N-Boc-4-aryl-2-methylaniline | 70-95 | N-Boc-2-methylaniline (Hydrodeiodination) | 5-20 |
| Biaryl Homocoupling Product | <5 | |||
| Heck Coupling | N-Boc-4-(alkenyl)-2-methylaniline | 60-85 | N-Boc-2-methylaniline (Hydrodeiodination) | 10-30 |
| Buchwald-Hartwig Amination | N-Boc-4-(amino)-2-methylaniline | 50-90 | N-Boc-2-methylaniline (Hydrodeiodination) | 10-40 |
| 4-iodo-2-methylaniline (Boc Deprotection) | 5-15 |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving this compound or analogous substrates. These should be considered as starting points and may require optimization for specific applications.
Suzuki-Miyaura Coupling Protocol
Reaction: Synthesis of N-Boc-4-(4-methoxyphenyl)-2-methylaniline
-
Reactants:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Procedure:
-
To a dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heck Coupling Protocol
Reaction: Synthesis of N-Boc-4-(butyl acrylate)-2-methylaniline
-
Reactants:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
-
Solvent: DMF
-
Procedure:
-
To a dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF, n-butyl acrylate, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Protocol
Reaction: Synthesis of N-Boc-4-(hexylamino)-2-methylaniline
-
Reactants:
-
This compound (1.0 equiv)
-
Hexylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
Xantphos (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
-
Solvent: Toluene
-
Procedure:
-
To a dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of this compound in degassed toluene, followed by hexylamine.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Main reaction pathway and common side reactions of this compound in cross-coupling.
Caption: Troubleshooting workflow for side reactions in cross-coupling of this compound.
References
Technical Support Center: Purification of N-Boc-4-iodo-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-4-iodo-2-methylaniline reaction products. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate is common. For the Boc protection of 4-iodo-2-methylaniline, the most probable impurities are:
-
Unreacted 4-iodo-2-methylaniline: The starting material is more polar than the desired N-Boc product and will have a lower Rf value.
-
Di-tert-butyl dicarbonate (Boc₂O): If used in excess, this reagent may be present. It can be visualized on TLC plates by staining with potassium permanganate.
-
Di-Boc protected aniline: A small amount of the aniline may react with two molecules of Boc₂O, resulting in a less polar, higher Rf spot.
-
tert-Butanol: A byproduct of the reaction. It is volatile and usually removed during solvent evaporation.
-
Products of Boc deprotection: If the reaction workup involved acidic conditions, some of the desired product may have reverted to the starting material.[1][2]
Q2: I am having difficulty separating the product from the starting material by column chromatography. What can I do?
A2: Poor separation between the product and the starting aniline is often due to an inappropriate solvent system. Here are some troubleshooting steps:
-
Optimize the Solvent System: For Boc-protected anilines, a common eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. An ideal Rf value for the product on TLC is around 0.2-0.4 for good separation on a column.[4]
-
Add a Basic Modifier: Aniline compounds can streak on silica gel due to the acidic nature of the stationary phase. Adding a small amount of a base, such as 0.5-1% triethylamine, to the eluent can significantly improve the peak shape and separation.[3]
-
Check Column Packing: Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.[5]
Q3: My purified product is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?
A3: Discoloration in aniline derivatives is typically due to the formation of colored oxidation products.[3] While these may be present in small amounts, they can be addressed by:
-
Treatment with Activated Carbon: Dissolving the discolored product in a suitable solvent and stirring briefly with a small amount of activated charcoal can adsorb the colored impurities. The charcoal is then removed by filtration through celite.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing colored impurities.[6]
-
Inert Atmosphere: When possible, handle the aniline compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Q4: I am trying to recrystallize my product, but it is "oiling out". What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This can be addressed by:
-
Using a Different Solvent System: The chosen solvent may be too good a solvent for your compound. Experiment with different solvent pairs. For Boc-protected compounds, common recrystallization solvents include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[7]
-
Slowing Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solution-air interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Data Presentation
The following table summarizes typical purification parameters for N-Boc-protected anilines based on structurally similar compounds. Optimal conditions may vary depending on the specific impurity profile of your crude material.
| Purification Method | Stationary/Mobile Phase or Solvent System | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Flash Column Chromatography | Silica gel; Hexanes/Ethyl Acetate gradient (e.g., 0% to 20% EtOAc) with 0.5% Triethylamine. | >98% | 70-90% | High resolution, effective for a wide range of impurities.[3] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Isopropanol/Water, Ethanol/Heptane, or Ethyl Acetate/Hexanes.[3][8] | >99% | 60-80% | Cost-effective, scalable, and can yield very pure material. | May not remove impurities with similar solubility; potential for product loss. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Glass column and accessories
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate in a solvent system such as 90:10 hexanes:ethyl acetate. Visualize the plate under a UV lamp. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product. Add 0.5% triethylamine to the eluent to minimize tailing.[3]
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and monitor their composition by TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common purification issues.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: N-Boc Deprotection of Iodinated Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the N-Boc deprotection of iodinated anilines. Special attention is given to preventing deiodination and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when deprotecting N-Boc iodinated anilines with strong acids?
A1: The most significant side reaction is deiodination, where the iodine atom is lost from the aromatic ring. This occurs because the reaction generates a reactive tert-butyl cation, a powerful electrophile that can lead to electrophilic attack on the electron-rich iodinated ring, facilitating the removal of iodine.[1][2][3]
Q2: Which acidic condition is generally preferred for deprotecting iodinated anilines: TFA or HCl?
A2: While both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are effective, 4M HCl in dioxane is often preferred.[4] It can be more selective and is less prone to causing deiodination compared to TFA, especially in sensitive substrates.[5][6] Additionally, the resulting hydrochloride salt is often a crystalline solid, which can simplify purification, whereas TFA salts can sometimes be oily residues.[4][5]
Q3: How can I prevent deiodination during the deprotection reaction?
A3: The most effective strategy is to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation intermediate before it can react with your substrate.[1][3] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[1][3]
Q4: My deprotection reaction is slow or incomplete. What should I do?
A4: Incomplete deprotection can result from insufficient acid, low temperature, short reaction time, or steric hindrance around the Boc-protected amine.[1][2] To address this, you can try increasing the acid concentration, extending the reaction time, or gently warming the mixture. However, be aware that more forcing conditions can increase the risk of side reactions, making the use of scavengers even more critical.[1][3]
Q5: Are there any non-acidic methods to deprotect N-Boc groups?
A5: Yes, for substrates that are highly sensitive to acid, thermal deprotection can be an option.[7][8] Heating the N-Boc protected compound in a suitable solvent like dioxane or toluene can effect cleavage of the Boc group.[8] Additionally, methods using iodine as a catalyst under solvent-free or neutral conditions have been reported as effective for various amines.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-Boc deprotection of iodinated anilines.
Issue 1: Significant Deiodination Observed in Mass Spectrometry
-
Possible Cause A: Reactive tert-Butyl Cation. The tert-butyl cation generated during acid-catalyzed cleavage is a potent electrophile that attacks the electron-rich aromatic ring, leading to iodine loss.[3]
-
Solution: Add a scavenger to the reaction. Triethylsilane (TES) or triisopropylsilane (TIS) are highly effective at trapping carbocations. Use 2.5-5% (v/v) of the scavenger in the reaction mixture.[12]
-
-
Possible Cause B: Harsh Acidic Conditions. Strong acids like neat TFA, high temperatures, or long reaction times can promote deiodination.
Issue 2: Incomplete Reaction - Starting Material Remains
-
Possible Cause A: Insufficient Acid. The amount of acid may not be sufficient to fully drive the reaction to completion, especially if the substrate is sterically hindered.[1]
-
Solution: Increase the concentration of the acid. For example, switch from a 20% TFA solution in DCM to a 50% solution.[5] If using HCl, ensure it is a concentrated solution (e.g., 4M in dioxane).
-
-
Possible Cause B: Low Reaction Temperature or Short Duration. The reaction kinetics may be slow under the current conditions.[2]
-
Solution: First, try extending the reaction time at room temperature. If the reaction is still sluggish, consider gentle warming (e.g., to 40-50 °C), but be sure to include scavengers to mitigate potential side reactions.[3]
-
Issue 3: Product is an Oily Substance and Difficult to Purify
-
Possible Cause: Formation of a TFA Salt. Trifluoroacetate salts of amines are frequently oily and can be challenging to handle and purify.[4]
-
Solution: Use 4M HCl in an ethereal solvent like dioxane or diethyl ether. The resulting amine hydrochloride salt often precipitates from the reaction mixture as a crystalline solid, which can be easily isolated by filtration.[4]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for N-Boc deprotection of iodinated anilines.
Quantitative Data Summary
The choice of acid and the use of scavengers significantly impact the outcome of the deprotection. The following table summarizes typical conditions and their effects.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM); neat TFA[5] | 4M in Dioxane; 1-4M in MeOH, EtOAc[4][5] |
| Typical Reaction Time | 30 minutes to a few hours at room temp[5] | 30 minutes to a few hours at room temp[5] |
| Product Salt Form | Trifluoroacetate (TFA salt) - often oily[4] | Hydrochloride (HCl salt) - often a crystalline solid[4][5] |
| Risk of Deiodination | Higher, especially under harsh conditions | Generally lower than with TFA |
| Scavenger Requirement | Highly recommended (e.g., TIS, TES, anisole)[1] | Recommended for sensitive substrates |
N-Boc Deprotection Reaction Pathway
Caption: Acid-catalyzed N-Boc deprotection and competing side reactions.
Key Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane (Preferred for Iodinated Anilines)
This method is often preferred due to the reduced risk of deiodination and the formation of a crystalline HCl salt.
-
Preparation : Dissolve the N-Boc protected iodinated aniline (1.0 eq) in a minimal amount of a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).
-
Reagent Addition : To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4-5 eq).
-
Reaction : Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Work-up : If a precipitate (the HCl salt) forms, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether. If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure. The resulting crude salt can then be purified.[4]
Protocol 2: Deprotection using TFA with a Scavenger
This protocol is a standard method but requires a scavenger to prevent side reactions with sensitive substrates.
-
Preparation : Dissolve the N-Boc protected iodinated aniline (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).[5]
-
Scavenger Addition : Add triethylsilane (TES) or triisopropylsilane (TIS) (2.5-5% v/v) to the solution to act as a carbocation scavenger.[12]
-
TFA Addition : Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[5]
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Work-up : Upon completion, remove the DCM and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The crude product (TFA salt) can be purified or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with N-Boc-4-iodo-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving N-Boc-4-iodo-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions involving aryl iodides like this compound is in the range of 1-5 mol% of the palladium source.[1][2][3] For initial screening experiments, a loading of 2-3 mol% is often a reasonable starting point.[4] Highly active catalyst systems, particularly those employing specialized ligands, may allow for significantly lower loadings, sometimes even below 1 mol%.[5]
Q2: My reaction with this compound is showing low conversion. Should I simply increase the catalyst loading?
While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the optimal solution and may lead to increased costs, side reactions, and difficulties in purification due to residual catalyst.[4] Before increasing the catalyst concentration, it is crucial to consider other reaction parameters. The sterically hindered nature of the 2-methyl group on this compound may necessitate a careful optimization of reaction conditions. Consider evaluating the reaction temperature, solvent, and base, as these factors can significantly impact the reaction rate and yield.[6][7]
Q3: How does the choice of ligand affect the optimal catalyst loading for reactions with this substrate?
The ligand plays a critical role in stabilizing the active catalytic species and influencing its reactivity.[4] For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3][6] These ligands can promote the oxidative addition step, which can be challenging for some substrates, and stabilize the active catalyst, often allowing for the use of lower catalyst loadings while maintaining high activity.[3][4]
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst deactivation through aggregation of the palladium nanoparticles.[2][4] This is often caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[2] Once formed, palladium black is generally catalytically inactive. To mitigate this, consider lowering the reaction temperature, reducing the initial catalyst loading, or using a ligand that provides better stabilization to the palladium center.[2] Ensuring the reaction is conducted under a strict inert atmosphere is also crucial, as oxygen can contribute to catalyst decomposition.[4]
Q5: When should I consider using a pre-catalyst for reactions with this compound?
Pre-catalysts are stable palladium(II) complexes that are efficiently reduced in situ to the active palladium(0) species.[4] They are particularly advantageous for achieving reproducible results, especially with challenging substrates like this compound, and can often enable the use of lower catalyst loadings.[4] If you are experiencing issues with reaction reproducibility or catalyst activation, switching to a well-defined pre-catalyst is a recommended strategy.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Optimization |
| Low or No Product Formation | Inactive Catalyst: The active Pd(0) species may not be forming correctly or has decomposed.[6] | • Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8] • Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst.[6][8] • Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[8] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reactivity of this compound.[5] | • Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[2] | |
| Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered substrate.[6] | • Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6] | |
| Ineffective Base or Solvent: The base may not be strong enough or soluble enough, or the solvent may not be optimal.[8] | • Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] • Consider using a solvent system that improves the solubility of the base, such as a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O).[8] | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | Presence of Oxygen: Oxygen can promote the homocoupling of coupling partners.[9] | • Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction mixture.[9] |
| Suboptimal Reaction Conditions: High temperatures or prolonged reaction times can sometimes lead to side reactions. | • Attempt to lower the reaction temperature or shorten the reaction time once optimal conversion is achieved. | |
| Inefficient Catalyst System: An inefficient catalyst may favor side reactions over the desired cross-coupling.[8] | • Employ a more efficient catalyst system with a suitable ligand that promotes the cross-coupling pathway.[8] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. | • Consider a second addition of a small amount of catalyst and ligand to the reaction mixture. • Switch to a more robust pre-catalyst that provides sustained catalytic activity.[3] |
| Poor Solubility of Reagents: Starting materials or intermediates may not be sufficiently soluble in the chosen solvent.[9] | • Screen different solvents or solvent mixtures to improve solubility. |
Data Presentation: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of this compound
Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid. Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O (4:1), 100 °C, 12 h.
| Entry | Catalyst Loading (mol%) | Yield (%) | Purity (%) | Observations |
| 1 | 0.5 | 45 | 85 | Incomplete conversion of starting material. |
| 2 | 1.0 | 78 | 92 | Good conversion, minor impurities. |
| 3 | 2.0 | 95 | 98 | Excellent conversion and purity. |
| 4 | 5.0 | 96 | 97 | No significant improvement in yield over 2.0 mol%, increased cost. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to optimize the palladium catalyst loading.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Reaction Setup: To a series of oven-dried Schlenk tubes under an inert atmosphere, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Catalyst and Ligand Addition: In separate tubes, add the desired mol% of the palladium catalyst and ligand. For initial screening, it is recommended to test a range of catalyst loadings (e.g., 0.5%, 1%, 2%, 5%).
-
Reagent Addition: To each Schlenk tube, add the base (2.0 equiv). Then, add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the Schlenk tubes and heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: N-Boc-4-iodo-2-methylaniline Coupling Reactions
Here is a technical support center for researchers using N-Boc-4-iodo-2-methylaniline in coupling reactions, focusing on the critical role of the base.
This guide provides troubleshooting advice and frequently asked questions regarding the selection and effect of bases in palladium-catalyzed cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions?
A: In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the base plays several crucial roles. Its primary functions are to facilitate the key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or deprotonation of the amine in Buchwald-Hartwig aminations.[1][2] It also neutralizes the hydrogen halide (HX) that is generated as a byproduct during the reaction.[3][4] The choice of base can significantly impact reaction efficiency, yield, and the scope of compatible substrates.[5]
Q2: My this compound starting material appears to be decomposing. Could the base be the cause?
A: Yes, this is a common issue. The N-Boc (tert-butoxycarbonyl) protecting group on your aniline is sensitive to strong bases, which can cause it to be cleaved.[6] Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, may lead to the decomposition of base-sensitive substrates.[6] If you observe decomposition, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), or explore using soluble organic bases.[6][7]
Q3: How do I choose between an inorganic and an organic base for my coupling reaction?
A: The choice depends on several factors including substrate sensitivity, desired reactivity, and solvent.
-
Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃): These are commonly used and often preferred for their robustness and affordability.[8] They are generally a good starting point for Suzuki couplings.[9][10] However, their low solubility in organic solvents can lead to heterogeneous reaction mixtures, where factors like stirring rate and particle size can impact reproducibility.[6][11]
-
Organic Bases (e.g., DBU, triethylamine): These bases are soluble in organic solvents, creating homogeneous reaction conditions.[12] This can be advantageous, but their role can be complex. For instance, in some Buchwald-Hartwig aminations, a high concentration of an organic base like DBU can actually inhibit the reaction.[12][13] Amine bases are standard in Sonogashira couplings, where they often double as the solvent.[4]
Q4: For a Suzuki coupling, which base is a good starting point for this compound?
A: For Suzuki reactions, a moderately weak inorganic base is often the best choice to avoid cleaving the Boc group while still activating the boronic acid partner. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a biphasic solvent system (e.g., toluene/water or dioxane/water) is a standard and effective starting point.[10][14] These conditions are generally mild enough to preserve the N-Boc group.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
If you are experiencing poor yields when coupling this compound with an amine, consider the following base-related issues:
-
The base is too weak: Buchwald-Hartwig amination often requires a sufficiently strong base to deprotonate the amine or the palladium-amine complex in the catalytic cycle.[15] If you are using a very weak base, the reaction may not proceed.
-
The base is too strong: As mentioned, strong alkoxide bases (e.g., NaOtBu) can cause deprotection or degradation of your N-Boc protected substrate.[6]
-
Inhibitory Effects: The iodide leaving group on your substrate can have an inhibitory effect on the catalyst in some cases.[16] While not directly a base issue, changing other reaction parameters recommended below may help mitigate this.
Troubleshooting Steps:
-
Switch to a different base: If using a strong base like NaOtBu, switch to Cs₂CO₃ or K₃PO₄. These are effective in many aminations without being overly harsh.[7]
-
Consider a mixed-base system: For sensitive substrates, a combination of an organic base (like DBU) and an inorganic base can sometimes provide a good balance of reactivity and mildness.[6]
-
Optimize the solvent: The effectiveness of a base can be highly dependent on the solvent. Nonpolar solvents may favor anionic bases, while polar solvents can open up different mechanistic pathways.[15][17] Toluene and dioxane are common choices.[18]
Issue 2: Low Yield in Suzuki Coupling & Side Reactions
Low yields in Suzuki couplings can often be traced back to the base and its interplay with the boronic acid partner.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with water to be replaced by a hydrogen atom before it can couple with your aryl iodide. This is often exacerbated by harsh conditions (high temperature, very strong base).
-
Poor Boronate Formation: The base is required to activate the boronic acid to form the reactive boronate species for the transmetalation step.[2][19] If the base is too weak or insoluble, this step can be inefficient.
Troubleshooting Steps:
-
Screen Inorganic Bases: Test a range of inorganic bases. While Na₂CO₃ is often effective, K₃PO₄ or Cs₂CO₃ can sometimes give superior results.[10]
-
Check Solvent and Phase Mixing: For reactions using inorganic bases, a biphasic solvent system (e.g., Toluene/H₂O) is common. Ensure vigorous stirring to maximize the interaction between the organic and aqueous phases.[20]
-
Minimize Water: While some water is necessary to dissolve the inorganic base, excess water can promote protodeboronation. Use a well-defined solvent ratio.
Data Presentation: Effect of Base on Coupling Reactions
The following tables summarize data from literature on representative coupling reactions of aryl halides. These should serve as a general guide for optimizing reactions with this compound.
Table 1: Effect of Various Bases on a Representative Suzuki Coupling Reaction (Data adapted from studies on aryl halides. Yields are illustrative and will vary based on specific substrates and conditions.)
| Entry | Base | Solvent System | Yield (%) |
| 1 | Na₂CO₃ | DMF/H₂O | ~98% |
| 2 | K₂CO₃ | DMF/H₂O | ~95% |
| 3 | K₃PO₄ | DMF/H₂O | ~92% |
| 4 | NaOH | DMF/H₂O | ~70% |
| 5 | TEA (Triethylamine) | DMF/H₂O | ~40% |
Observation: Inorganic bases generally outperform organic bases like TEA in this Suzuki coupling example.[9][10]
Table 2: Base Screening for a Representative Buchwald-Hartwig Amination (Data adapted from studies on aryl halides. Yields are illustrative.)
| Entry | Base | Solvent | Yield (%) | Notes |
| 1 | Cs₂CO₃ | Toluene | High | Good for sensitive substrates, excellent conversion.[7] |
| 2 | K₃PO₄ | Toluene | High | Another effective and milder inorganic base. |
| 3 | NaOtBu | Toluene | High | Very effective, but may cause decomposition of Boc-protected anilines.[6] |
| 4 | K₂CO₃ | Toluene | Moderate | May require higher temperatures or longer reaction times. |
| 5 | DBU | Toluene | Low | Can be inhibitory and is often not effective on its own.[15][17] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
-
Setup: To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an appropriate ligand if required.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene or Dioxane).
-
Base Addition: Prepare a solution of the chosen base (e.g., Na₂CO₃, 2.0-3.0 equiv.) in water and add it to the reaction mixture.
-
Degassing: Degas the biphasic mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
General Protocol for a Buchwald-Hartwig Amination
-
Setup: To a dry reaction flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the anhydrous solvent (e.g., Toluene).
-
Degassing: Degas the reaction mixture thoroughly.
-
Reaction: Heat the mixture to the optimal temperature (typically 80-110 °C) and stir.
-
Monitoring & Workup: Follow the same monitoring and workup procedures as described for the Suzuki coupling.
Visualizations
The following diagrams illustrate key workflows and concepts in planning your coupling reactions.
References
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
preventing deiodination of N-Boc-4-iodo-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-iodo-2-methylaniline. The focus is on preventing the common side reaction of deiodination during various experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is the premature loss of the iodine atom from this compound, replacing it with a hydrogen atom. This results in the formation of the undesired byproduct, N-Boc-2-methylaniline. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of deiodination of this compound?
A2: The primary causes of deiodination, a form of hydrodehalogenation, in the context of palladium-catalyzed cross-coupling reactions include:
-
Reaction Temperature: Higher temperatures can promote the undesired deiodination pathway.
-
Choice of Base: Strong, sterically hindered bases or bases with β-hydrides can sometimes act as hydride sources, leading to deiodination.
-
Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a critical role. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over deiodination, but in some cases, certain ligand-base combinations can promote hydrodehalogenation.[1]
-
Solvent: Protic solvents can sometimes serve as a hydrogen source for deiodination.
-
Light Exposure: Aryl iodides can be light-sensitive, and exposure to light, particularly UV, may induce photochemical degradation leading to deiodination.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including deiodination.
Q3: How can I detect and quantify the deiodinated byproduct?
A3: The deiodinated byproduct, N-Boc-2-methylaniline, can be detected and quantified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The byproduct will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the reaction mixture and provide their mass spectra for identification and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is a powerful tool for analyzing the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the signals corresponding to the deiodinated product and integrate them to determine its relative amount.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Formation of Deiodinated Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
A significant peak corresponding to N-Boc-2-methylaniline is observed in the GC-MS or LC-MS analysis of the crude reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base | The choice of base is crucial in Suzuki-Miyaura reactions. While strong bases are often used, they can sometimes promote deiodination. Weaker bases like carbonates (e.g., K2CO3, Cs2CO3) or phosphates (K3PO4) are often effective and may reduce the extent of deiodination.[2] It is advisable to perform a screen of different bases to find the optimal one for your specific substrate combination. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of deiodination. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction progress to find a balance between reaction rate and byproduct formation. |
| Suboptimal Ligand | The ligand can significantly influence the outcome of the reaction. For Suzuki couplings, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often used.[2] These ligands can promote the desired reductive elimination step of the catalytic cycle, potentially outcompeting the deiodination pathway. |
| Presence of Protic Solvents | Protic solvents can act as a source of hydrogen for the deiodination reaction. Ensure that anhydrous solvents are used. If a co-solvent is necessary, consider using aprotic solvents like 1,4-dioxane or toluene. |
Comparative Data on Bases in Suzuki-Miyaura Coupling (General Observations)
| Base | Typical Substrates | General Yield Range (%) | Notes |
| K2CO3 | Aryl bromides/iodides | 70-95 | A commonly used and effective base. |
| Cs2CO3 | Aryl bromides/iodides | 80-98 | Often gives higher yields, especially for challenging substrates. |
| K3PO4 | Aryl bromides/iodides | 85-99 | A strong base that is often effective when other bases fail. |
| Et3N | Aryl iodides | 40-70 | Can be effective, but may also contribute to dehalogenation in some cases. |
Note: This data is compiled from various sources for general Suzuki-Miyaura reactions and is intended as a guide. Optimal conditions for this compound may vary.
Issue 2: Deiodination in Heck and Sonogashira Coupling Reactions
Symptoms:
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Formation of N-Boc-2-methylaniline alongside the desired alkene or alkyne product.
-
Reduced yield of the target molecule.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Base Selection (Heck & Sonogashira) | In Heck reactions, organic bases like triethylamine (Et3N) are common. In Sonogashira reactions, an amine base is also typically used.[3][4] If deiodination is significant, consider using a less basic amine or a different class of base altogether, such as an inorganic base (e.g., K2CO3), where applicable. |
| Copper Co-catalyst (Sonogashira) | While essential for the traditional Sonogashira reaction, the copper co-catalyst can sometimes promote side reactions. Copper-free Sonogashira protocols have been developed and may be a viable alternative to reduce deiodination. |
| Reaction Temperature | As with Suzuki coupling, lowering the reaction temperature can help minimize deiodination in Heck and Sonogashira reactions. It is recommended to find the lowest effective temperature for the transformation. |
| Ligand Choice | For Heck reactions, the choice of phosphine ligand can influence the reaction outcome. For Sonogashira couplings, while often run without an additional phosphine ligand on the palladium catalyst (e.g., using Pd(PPh3)2Cl2), the addition of a suitable ligand might suppress side reactions in some cases. |
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 333 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K3PO4) (2.0 mmol, 424 mg)
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Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and SPhos in 1 mL of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the remaining anhydrous 1,4-dioxane (4 mL) and the degassed water to the Schlenk flask via syringe.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Monitoring Reactions of N-Boc-4-iodo-2-methylaniline
This guide provides technical support for researchers monitoring chemical reactions involving N-Boc-4-iodo-2-methylaniline using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction involving this compound?
A1: The most common methods for monitoring the consumption of the starting material and the formation of the product are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and simple qualitative method, while LC-MS provides more detailed quantitative information and mass confirmation of the species in the reaction mixture.
Q2: What is a suitable TLC solvent system for this compound?
A2: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of this compound is relatively low. The optimal ratio will depend on the polarity of the product. A summary of suggested starting solvent systems is provided in the table below.
Q3: How do I visualize the spots on the TLC plate?
A3: this compound and many of its derivatives are UV active due to the aromatic ring. Therefore, the primary visualization method is a UV lamp at 254 nm, where the spots will appear as dark purple or green spots on a fluorescent green background. Staining with potassium permanganate (KMnO4) can also be used as a secondary method, which will stain compounds that are susceptible to oxidation.
Q4: How do I prepare a sample for LC-MS analysis?
A4: To prepare a sample for LC-MS, take a small aliquot (a drop) from the reaction mixture and dilute it significantly with a solvent that is miscible with the mobile phase of the LC-MS, such as acetonitrile (ACN) or methanol (MeOH). A typical dilution would be 1 drop of the reaction mixture in 1-2 mL of the diluent. The sample should then be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of a TLC plate. Mark small, evenly spaced dots on this line for each sample you will spot.
-
Spot the Plate:
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference spot.
-
Quench a small aliquot of your reaction mixture (e.g., with a few drops of water) and extract with a small amount of ethyl acetate.
-
Use a capillary tube to spot the starting material reference and the reaction mixture extract onto the marked dots on the baseline. It is good practice to also spot a co-spot containing both the starting material and the reaction mixture to help with identification.
-
-
Develop the Plate: Place a small amount of the chosen solvent system into a developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
-
Sample Preparation: Take one drop of the reaction mixture and dilute it in 1.5 mL of acetonitrile or methanol in a clean vial.
-
Filtration: Draw the diluted sample into a syringe and attach a 0.22 µm syringe filter. Filter the sample into an LC-MS vial.
-
Instrument Setup: Set up the LC-MS with a suitable C18 column and a gradient elution method. A typical method is provided in the table below. The mass spectrometer should be set to scan for the expected masses of the starting material (m/z = 348.03 for [M+H]+) and the expected product.
-
Injection and Analysis: Inject a small volume (typically 1-5 µL) of the filtered sample. Analyze the resulting chromatogram for the retention times and the mass spectra of the peaks to identify the starting material, product, and any byproducts.
Data Presentation
Table 1: Recommended TLC Solvent Systems and Expected Rf Values
| Solvent System (Hexane:Ethyl Acetate) | Starting Material (this compound) Rf | Expected Product Rf | Notes |
| 9:1 | ~0.4 - 0.5 | Varies depending on product polarity | Good starting point for many reactions. |
| 4:1 | ~0.6 - 0.7 | Varies depending on product polarity | Use if the product is more polar than the starting material. |
| 1:1 | >0.8 | Varies depending on product polarity | Use for highly polar products. |
Note: Rf values are approximate and can vary based on the specific TLC plate, temperature, and chamber saturation.
Table 2: Typical LC-MS Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| MS Detection | ESI Positive Ion Mode |
| Scan Range | 100 - 1000 m/z |
Troubleshooting Guide
Q: My TLC shows multiple spots close to the starting material spot. What could they be?
A: This could indicate the presence of impurities in the starting material or the formation of closely related byproducts. It is also possible that the starting material is degrading under the reaction conditions. To diagnose this, run a TLC of just the starting material. If multiple spots are still present, the starting material is impure. If not, side reactions are likely occurring.
Q: The product spot on my TLC is very faint, but the starting material is almost gone. What does this mean?
A: This could suggest that the product is not UV active or is being converted to another non-UV active compound. It might also be retained on the baseline if it is very polar. Try visualizing the TLC plate with a potassium permanganate stain. If a new spot appears, it is likely your product. If not, consider if your product could be volatile and is evaporating from the plate.
Q: My LC-MS shows a peak with the correct mass for my product, but the reaction is not clean on the TLC. Should I stop the reaction?
A: LC-MS is much more sensitive than TLC. A "clean" reaction on TLC can still show minor impurities on the LC-MS. Conversely, a messy TLC with a strong product peak on the LC-MS might be acceptable depending on the desired purity and ease of purification. Use the LC-MS to get a more accurate assessment of the relative amounts of product and impurities to decide if the reaction should be stopped or allowed to proceed further.
Q: I don't see any product peak in my LC-MS analysis. What should I check?
A:
-
Confirm the reaction is working: Run a TLC to see if there is any indication of product formation.
-
Check the mass spectrometer settings: Ensure the mass spectrometer is scanning for the correct m/z of your expected product and that the ionization method (e.g., ESI positive or negative) is appropriate.
-
Sample Preparation: Confirm that your sample was prepared correctly and is not too dilute or too concentrated.
-
Product Stability: Consider if your product is unstable under the LC-MS conditions (e.g., degrading in the acidic mobile phase).
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.
Caption: Decision tree for troubleshooting common issues in reaction monitoring.
Technical Support Center: Workup Procedures for N-Boc-4-iodo-2-methylaniline Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-4-iodo-2-methylaniline. It focuses on the critical workup stage of common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure following a cross-coupling reaction with this compound? A1: A typical aqueous workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (e.g., ethyl acetate, dichloromethane). The mixture is then washed sequentially with water and brine (a saturated aqueous solution of NaCl). The organic layer is separated, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2] Further purification is often necessary.
Q2: My crude product appears to have residual palladium catalyst. How can I remove it? A2: Residual palladium can often be removed during column chromatography. If the black palladium precipitate is a significant issue, filtering the reaction mixture through a pad of Celite® before the aqueous workup can help remove the heterogeneous catalyst residues. For particularly stubborn cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA may be effective.[1]
Q3: How can I effectively monitor the progress of my N-Boc deprotection reaction? A3: Thin-Layer Chromatography (TLC) is a quick and efficient method for monitoring the deprotection.[2] The product, 4-iodo-2-methylaniline, is more polar than the N-Boc protected starting material and will therefore have a lower Rf value on the TLC plate. Staining with a visualizing agent like ninhydrin can be useful as it specifically detects primary amines.
Q4: Is it necessary to protect the aniline nitrogen with a Boc group for cross-coupling reactions? A4: While not always strictly necessary, the Boc protecting group prevents potential side reactions and catalyst inhibition. The free amine in an unprotected aniline can coordinate to the palladium catalyst, potentially deactivating it and leading to low or no product conversion.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low or no conversion of this compound.
-
Possible Cause: Inactive catalyst or inefficient transmetalation. The choice of palladium source, ligand, and base is critical for a successful Suzuki coupling.[4]
-
Recommended Solution:
-
Catalyst System: Ensure you are using an appropriate ligand for your specific boronic acid or ester. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective.[3][5]
-
Base: The base is crucial for activating the boronic acid.[4] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required by the specific protocol.[5]
-
Solvent: A small amount of water is often necessary in Suzuki couplings, typically in solvents like dioxane or THF, to facilitate the reaction.[6][7]
-
Problem 2: Significant formation of a dehalogenated side product (N-Boc-2-methylaniline).
-
Possible Cause: Dehalogenation is a common side reaction where the iodine atom is replaced by hydrogen. This can occur if the catalytic cycle is interrupted.
-
Recommended Solution:
-
Minimize Reaction Time: Extended reaction times can sometimes increase the amount of dehalogenation.[3] Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Choice of Base and Solvent: Using a milder, non-coordinating base might reduce the incidence of this side reaction.[3]
-
Buchwald-Hartwig Amination
Problem 3: The reaction gives a low yield of the desired coupled amine.
-
Possible Cause: The yield of Buchwald-Hartwig aminations is highly dependent on the combination of catalyst, ligand, and base.[8]
-
Recommended Solution:
-
Ligand Choice: The selection of the phosphine ligand is paramount. Sterically hindered biarylphosphine ligands are frequently effective.[8]
-
Base Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups.[8] For substrates with base-sensitive groups, weaker bases like cesium carbonate or potassium phosphate may be necessary, though this might require higher reaction temperatures.[8]
-
Catalyst Precursor: Using a pre-catalyst can lead to more efficient formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[9]
-
N-Boc Deprotection
Problem 4: The N-Boc deprotection is incomplete or very slow.
-
Possible Cause: Insufficient acid strength, low reaction temperature, or steric hindrance can lead to sluggish reactions.[2]
-
Recommended Solution:
-
Acid Concentration/Temperature: If using an acid like TFA in DCM, you can try increasing the concentration of the acid or allowing the reaction to warm from 0 °C to room temperature.[2]
-
Stronger Acid System: For resistant substrates, using neat TFA for a short period or switching to a stronger system like HCl in dioxane might be effective.[2]
-
Problem 5: My product degrades during acidic N-Boc deprotection.
-
Possible Cause: The substrate contains other acid-sensitive functional groups that do not tolerate strong acids like TFA or HCl.[2]
-
Recommended Solution:
-
Milder Conditions: Consider using milder acidic conditions (e.g., aqueous phosphoric acid) or Lewis acid-mediated deprotection (e.g., ZnBr₂).[2]
-
Non-Acidic Methods: For highly sensitive molecules, non-acidic methods can be employed. Options include using oxalyl chloride in methanol, or iodine as a catalyst under solvent-free conditions.[10][11][12][13]
-
Data Presentation
Table 1: Comparison of Common N-Boc Deprotection Conditions.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Key Considerations |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 15 min - 4 hr | Standard, but harsh for acid-sensitive groups.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 hr | Effective, but can be harsh.[2] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 hr | Mild conditions, suitable for sensitive substrates.[10][11] |
| Iodine (catalytic) | Solvent-free or DCM | Room Temperature | 2 - 6 hr | Neutral conditions, good for sensitive molecules.[12][13] |
Experimental Protocols
Protocol 1: General Workup for a Suzuki-Miyaura Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Quenching & Dilution: Pour the reaction mixture into a separatory funnel containing water. Dilute with an organic solvent such as ethyl acetate.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure product.[1]
Protocol 2: Workup for N-Boc Deprotection using TFA
-
Solvent Removal: After the reaction is complete, remove the solvent (e.g., DCM) and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate. Carefully wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Concentration: Filter the mixture and concentrate the organic solution in vacuo to yield the deprotected amine.[2]
Visualizations
Caption: A standard workflow for the workup and purification of cross-coupling reactions.
Caption: A decision tree for troubleshooting low product yield during workup.
Caption: A logical workflow for selecting an appropriate N-Boc deprotection strategy.
References
- 1. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
scaling up reactions involving N-Boc-4-iodo-2-methylaniline
Welcome to the Technical Support Center for scaling up reactions involving N-Boc-4-iodo-2-methylaniline . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of synthesis involving this key intermediate. This compound is a versatile building block, frequently utilized in palladium-catalyzed cross-coupling reactions and requiring subsequent N-Boc deprotection. Scaling these processes from the laboratory bench to pilot or manufacturing scale introduces a unique set of challenges.
This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth and successful scale-up.
Troubleshooting Guide: Scaling Up Reactions
This section addresses specific issues that may arise during the scale-up of reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Given its structure, this compound is an ideal substrate for various cross-coupling reactions. However, scaling these reactions can be complex.[1]
Issue 1: My reaction yield is significantly lower or more variable on a larger scale compared to the lab-scale experiment.
-
Question: What are the common causes for this drop in performance and how can I mitigate them?
-
Answer: This is a frequent challenge in process chemistry.[1] The root causes often relate to physical parameters that change with scale:
-
Inadequate Mixing: Poor mixing in large reactors can lead to concentration and temperature gradients, resulting in uneven reaction rates and increased side product formation.[2][3] The transition through slurry states during the reaction can make efficient stirring particularly difficult.[3]
-
Solution: Evaluate and optimize the reactor's stirring efficiency. For slurry-based reactions, ensure the impeller design is appropriate to keep solids suspended. Consider using overhead stirring with sufficient torque and appropriate blade design.
-
-
Poor Temperature Control: Many chemical reactions are highly sensitive to temperature. The surface-area-to-volume ratio decreases as you scale up, making it harder to remove heat from exothermic cross-coupling reactions.[4][5] This can lead to "hot spots," side reactions, or even dangerous thermal runaway scenarios.[6]
-
Oxygen Sensitivity: The active Pd(0) catalytic species are highly sensitive to oxygen.[3] Maintaining a truly inert atmosphere is more challenging in large vessels with more potential leak points. Oxygen can lead to catalyst deactivation and the formation of homocoupling side products.[7]
-
Issue 2: I am observing a significant increase in side products, such as the homocoupling of my boronic acid (in Suzuki reactions) or biaryl formation (in Buchwald-Hartwig reactions).
-
Question: Why are these side reactions more prevalent at scale and what can be done to minimize them?
-
Answer: Increased side product formation is often linked to the issues of mixing and oxygen exposure mentioned above.
-
Cause: The presence of oxygen can promote the homocoupling of boronic acids.[7] In Buchwald-Hartwig aminations, inefficient mixing can lead to localized high concentrations of the aryl halide, favoring the formation of biaryl byproducts.[9]
-
Solution:
-
Optimize Ligand Choice: A judicious choice of ligand can often minimize unproductive pathways like β-hydride reduction or isomerization.[10]
-
Rigorous Degassing: Ensure all solvents and reagent solutions are properly degassed before use.[11]
-
Controlled Addition: Consider adding the coupling partner or base slowly to the reaction mixture to maintain low concentrations and disfavor side reactions.
-
-
Issue 3: The final product is contaminated with residual palladium, and I'm struggling to meet the regulatory limits (e.g., <10 ppm).
-
Question: What are effective methods for removing palladium from the final product on a large scale?
-
Answer: Removing residual palladium is a critical challenge in pharmaceutical manufacturing.[1]
-
Cause: Palladium catalysts and their byproducts can be difficult to separate from the desired product through standard crystallization.
-
Solution:
-
Scavenging Agents: Use solid-supported scavengers with thiol or amine functionalities (e.g., SiliaMetS DMT) to bind and remove palladium.[12]
-
Aqueous Washes: Treatment of the reaction mixture with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO3) at elevated temperatures can help precipitate palladium for removal by filtration.[13]
-
Activated Carbon: Screening different types of activated carbon can identify an effective grade for removing both palladium and copper catalysts.[12]
-
Optimized Crystallization: Carefully design the crystallization process. The choice of solvent and anti-solvent can significantly impact the selective precipitation of the product while leaving palladium impurities in the mother liquor.[14]
-
-
Part 2: N-Boc Deprotection
The removal of the N-Boc group is the final step to liberate the free amine.
Issue 1: The N-Boc deprotection is slow or incomplete when using standard conditions (e.g., TFA in DCM) at a large scale.
-
Question: What factors could be causing this, and how can I drive the reaction to completion?
-
Answer: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
-
Cause:
-
Insufficient Acid: The molar equivalents of acid may be insufficient for the larger scale.
-
Low Temperature: Running the reaction at 0 °C to control exotherms can significantly slow the reaction rate.[15]
-
Steric Hindrance: The 2-methyl group on the aniline ring may slightly increase steric hindrance, requiring more forcing conditions.[16]
-
-
Solution:
-
Increase Acid Concentration/Temperature: If the substrate is stable, consider increasing the concentration of trifluoroacetic acid (TFA) or allowing the reaction to warm to room temperature.[15]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in a solvent like dioxane, ethyl acetate, or acetone can be more effective and is often used for large-scale deprotections.[15][17][18]
-
-
Issue 2: I am observing side product formation, specifically t-butylation of my aromatic product.
-
Question: How can I prevent this side reaction during deprotection?
-
Answer: This side reaction is caused by the tert-butyl cation generated during the cleavage of the Boc group.
-
Cause: The electrophilic tert-butyl cation can alkylate other nucleophilic sites on the molecule.[15]
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, cresol, or triethylsilane.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up palladium-catalyzed cross-coupling reactions? A1: The primary hazard is the exothermic nature of these reactions.[19] All palladium-catalyzed cross-coupling reactions are exothermic and can pose a risk of thermal runaway if not properly controlled, especially when all reagents are charged at once before heating.[6][19] Additionally, some solvents like DMSO and DMF can decompose exothermically at elevated temperatures, which could be triggered by an uncontrolled reaction exotherm.[6][20] A thorough safety assessment, including reaction calorimetry, should be performed before any large-scale campaign.[6]
Q2: How does the choice of base impact the scalability of a cross-coupling reaction? A2: The choice of base is critical. Strong bases can be incompatible with sensitive functional groups (e.g., esters, nitriles) that may be present on the coupling partners.[10] On a large scale, the physical properties of the base also matter. For example, inorganic bases like K₃PO₄ or Cs₂CO₃ are solids, which can create mixing challenges in a slurry reaction.[3] Using a soluble organic base might be an option, but this can complicate workup. The choice must balance reactivity, compatibility, and process-friendliness.
Q3: Are there alternatives to traditional batch processing for scaling up these reactions? A3: Yes, continuous flow chemistry is an increasingly popular alternative.[21] Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio.[22][23] This can lead to better reaction control, higher yields, improved safety, and easier scale-up by simply running the reactor for a longer time ("scaling-out") rather than using a larger vessel.[21][23]
Q4: What are the key challenges when scaling up the crystallization and purification of the final product? A4: The main challenge is achieving consistent control over the crystallization process.[24][25] Factors like cooling rate, agitation speed, and solvent choice can have a profound impact on crystal form (polymorphism), particle size distribution, and purity.[14] What works in a 100 mL flask may not translate directly to a 100 L reactor. A systematic approach to crystallization process development is crucial for a robust and reproducible manufacturing process.[24]
Data Presentation
Table 1: Common Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Options | Considerations for Scale-Up |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts are often more air-stable and provide more consistent results at scale.[10] |
| Ligand | Buchwald-type (e.g., SPhos, XPhos), PPh₃, cataCXium® A | Bulky, electron-rich phosphine ligands often improve reactivity but can be expensive. Ligand choice is critical to minimize side reactions.[26] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N, DBU | Choice depends on substrate stability and reaction conditions. Inorganic bases are common but require efficient mixing of slurries.[9][10] |
| Solvent | Toluene, Dioxane, 2-MeTHF, THF/H₂O, t-BuOH/H₂O | Solvent choice impacts solubility, reaction temperature, and workup. Biphasic systems can present mixing challenges at scale.[3][27] |
| Temperature | 60 - 110 °C | Must be carefully controlled to balance reaction rate with stability. Exotherms must be managed.[3] |
Table 2: Comparison of Common N-Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Pros | Cons for Scale-Up |
| Trifluoroacetic Acid | TFA in CH₂Cl₂ (DCM) | 0 °C to RT, 1-4 h | Effective, volatile reagents are easy to remove. | DCM is an environmental concern; TFA is corrosive and expensive. |
| Hydrogen Chloride | HCl in Dioxane, Acetone, or EtOAc | RT, 1-4 h | Cost-effective, potent, product often precipitates as HCl salt.[18] | Gaseous HCl requires specialized handling; Dioxane is a carcinogen. |
| Lewis Acid | ZnBr₂ in CH₂Cl₂ | RT | Mild conditions, useful for substrates with other acid-labile groups.[15] | Stoichiometric amounts of zinc salts create waste streams. |
| Aqueous Acid | Aqueous HCl in Acetone | RT | An efficient and sustainable method.[17] | May not be suitable for water-sensitive substrates. |
Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized for your specific substrate and equipment. A thorough risk assessment should be conducted before any scale-up.
Protocol 1: General Procedure for Scale-Up of a Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor vessel thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.[8]
-
Charge Reagents: To the reactor, charge this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add Solvent: Add the degassed solvent (e.g., Toluene or Dioxane/Water mixture). Begin stirring to create a slurry.
-
Charge Catalyst: In a separate glovebox or inerted flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and/or ligand in a small amount of degassed solvent. Add this solution to the reactor via a cannula or an addition funnel.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) using the reactor jacket. Monitor the reaction progress by HPLC or TLC.
-
Workup: Once complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography. Analyze the final product for residual palladium.
Protocol 2: Large-Scale N-Boc Deprotection Using Aqueous HCl and Acetone[18]
This procedure is adapted from a literature method for multi-kilogram scale deprotection.[18]
-
Charge Substrate: To a suitable reactor, charge the N-Boc protected compound (1.0 eq) and acetone.
-
Acid Addition: While stirring, slowly add concentrated aqueous hydrochloric acid (e.g., 3-4 eq) to the mixture. The addition may be exothermic, so monitor the internal temperature and use cooling if necessary.
-
Reaction: Stir the mixture at room temperature. The deprotected product will often precipitate as the hydrochloride salt. Monitor the reaction for completion by HPLC or TLC (typically 2-12 hours).
-
Isolation: Once the reaction is complete, cool the slurry (e.g., to 0-5 °C) to maximize precipitation.
-
Filtration and Washing: Filter the solid product. Wash the filter cake with cold acetone or another suitable solvent (e.g., diethyl ether) to remove impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Visualizations
Diagram 1: General Workflow for Scale-Up of a Cross-Coupling Reaction
Caption: A typical workflow for scaling up a palladium-catalyzed cross-coupling reaction.
Diagram 2: Troubleshooting Low Yield in a Scaled-Up Reaction
Caption: A decision tree for troubleshooting low yields in scaled-up reactions.
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. filter-dryer.com [filter-dryer.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rsc.org [rsc.org]
- 22. air.unimi.it [air.unimi.it]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. researchgate.net [researchgate.net]
- 25. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jmcct.com [jmcct.com]
- 27. hammer.purdue.edu [hammer.purdue.edu]
Validation & Comparative
A Comparative Guide to Palladium Catalysts for the N-Arylation of Amines with N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Leading Palladium Catalysts for a Key Synthetic Transformation.
The N-arylation of amines, a cornerstone of modern synthetic chemistry, is pivotal in the construction of a vast array of pharmacologically active compounds. The selection of an optimal palladium catalyst is critical for achieving high yields and reaction efficiency, particularly with sterically hindered or electronically challenging substrates such as N-Boc-4-iodo-2-methylaniline. This guide provides an objective comparison of three leading palladium catalyst systems for the Buchwald-Hartwig amination of this substrate, supported by established performance trends and detailed experimental protocols.
Catalyst Performance Comparison
While direct comparative data for the coupling of this compound is not extensively available under a single set of conditions, the following table summarizes the expected performance of three widely adopted palladium catalyst systems based on their proven efficacy with similar aryl iodide and aniline substrates. The data presented is representative and intended to serve as a guide for catalyst selection and reaction optimization.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| System 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 2-6 | >90 |
| System 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 80-100 | 4-12 | 85-95 |
| System 3 | XPhos Pd G3 | (integrated) | Cs₂CO₃ | t-BuOH | 80 | 6-18 | >95 |
Key Observations:
-
System 1 (Pd(OAc)₂/XPhos): This combination is a workhorse in modern organic synthesis, known for its high reactivity and broad substrate scope. The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to excellent yields in relatively short reaction times.[1]
-
System 2 (Pd₂(dba)₃/RuPhos): Similar to XPhos, RuPhos is another highly effective biaryl phosphine ligand. This system is also known for its versatility and can be a reliable alternative, sometimes offering complementary reactivity. The use of a milder base like potassium phosphate can be advantageous for substrates with base-sensitive functional groups.
-
System 3 (XPhos Pd G3): This third-generation palladacycle precatalyst offers convenience and high activity.[1] The palladium is already in a pre-activated state, which can lead to more reproducible results and is often effective at lower catalyst loadings. These G3 precatalysts are known for their high stability and efficiency in a variety of cross-coupling reactions.
Experimental Protocols
Below is a detailed, generalized experimental protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. This protocol can be adapted based on the specific catalyst system chosen.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Phosphine Ligand (e.g., XPhos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add the this compound and the amine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the indicated temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination reaction.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of N-Boc-4-iodo-2-methylaniline
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible synthetic chemistry. N-Boc-4-iodo-2-methylaniline, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical characterization to ensure the absence of impurities that could compromise downstream reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and data presentation.
The primary methods for the purity determination of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques offers unique advantages in terms of sensitivity, specificity, and the nature of the information provided.
Comparison of Core Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative purity assessment, identification of unknown impurities, or routine quality control.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation of components based on their differential partitioning between a stationary phase and a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure and environment. | Ionization of molecules and their separation based on their mass-to-charge ratio. |
| Primary Application | Quantitative determination of purity and impurity profiling. | Structural elucidation, identification of major components and impurities, and quantitative analysis (qNMR). | Confirmation of molecular weight and elemental composition, and identification of trace-level impurities, often coupled with a separation technique (e.g., LC-MS). |
| Resolution | High resolution, capable of separating structurally similar impurities. | Generally lower resolution for complex mixtures but provides unambiguous structural information for resolved signals. | High mass resolution allows for the differentiation of compounds with very similar molecular weights. |
| Quantification | Excellent for relative quantification (area percent). Can be used for absolute quantification with a certified reference standard. | The gold standard for absolute quantification (qNMR) using an internal standard, as signal intensity is directly proportional to the number of nuclei. | Can be used for quantification, but often requires isotopic labeling or a standard curve for high accuracy. |
| Typical Limit of Detection (LOD) | ~0.01-0.1% for impurities. | ~0.1-1% for impurity detection by routine ¹H NMR; lower for qNMR with optimized parameters. | Picogram to femtogram levels, offering very high sensitivity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound. A patent describing the synthesis of this compound reported a purity of 93.7% by HPLC, underscoring its use in quality control. The following is a representative protocol based on methods for similar aromatic compounds.
Objective: To determine the purity of this compound and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and can be employed for a highly accurate purity assessment through quantitative NMR (qNMR).
Objective: To confirm the chemical structure and determine the absolute purity of this compound using qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
A. Qualitative ¹H and ¹³C NMR for Structural Confirmation
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Expected ¹H NMR Spectral Data (based on similar structures):
-
~7.5-7.8 ppm: Aromatic protons.
-
~6.8-7.2 ppm: Aromatic protons and NH proton.
-
~2.2-2.4 ppm: Methyl protons (-CH₃).
-
~1.5 ppm: tert-Butyl protons (-C(CH₃)₃).
Expected ¹³C NMR Spectral Data (based on similar structures):
-
~152-155 ppm: Carbonyl carbon of the Boc group.
-
~130-140 ppm: Aromatic carbons.
-
~80-82 ppm: Quaternary carbon of the Boc group.
-
~28-29 ppm: Methyl carbons of the Boc group.
-
~17-19 ppm: Methyl carbon on the aromatic ring.
B. Quantitative ¹H NMR (qNMR) for Purity Determination
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of this compound and 5-10 mg of a high-purity internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals being integrated.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the ideal technique for identifying unknown impurities, even at trace levels.
Objective: To identify the molecular weights of impurities in a sample of this compound.
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument).
LC-MS Conditions: The chromatographic conditions can be similar to the HPLC method described above, but the mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of non-volatile buffers like phosphate).
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for impurity detection. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation.
Expected Mass Spectral Data:
-
This compound (C₁₂H₁₆INO₂): Molecular Weight = 333.17 g/mol . Expected [M+H]⁺ ion at m/z 334.0.
-
Potential Impurities:
-
Deprotected aniline (4-iodo-2-methylaniline): [M+H]⁺ at m/z 234.0.
-
De-iodinated compound (N-Boc-2-methylaniline): [M+H]⁺ at m/z 208.1.
-
Over-iodinated species.
-
Residual starting materials or reagents.
-
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. RP-HPLC serves as a robust and reliable method for routine quality control and the quantification of impurities as a percentage of the total area. For definitive structural confirmation and highly accurate, absolute purity determination, qNMR is the method of choice. Finally, for the challenging task of identifying unknown impurities, particularly at trace levels, LC-MS provides unparalleled sensitivity and structural insight. The integration of these complementary techniques ensures a thorough understanding of the purity profile of this compound, which is critical for its successful application in research and development.
A Comparative Guide to Key Cross-Coupling Reactions: Yield Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, becoming an indispensable tool in pharmaceuticals, materials science, and academic research. This guide provides a comparative analysis of the yields of five seminal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The information is presented to assist researchers in selecting the most appropriate method for their synthetic challenges, with a focus on experimental data and detailed methodologies.
Comparative Yield Analysis
The yield of a cross-coupling reaction is highly dependent on a multitude of factors, including the nature of the coupling partners, the choice of catalyst and ligand, the base, solvent, and reaction temperature. The following tables summarize representative yields for each reaction type under various optimized conditions to provide a comparative perspective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1]
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| 2-Bromothiophene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
| 4-Chloroanisole | Phenylboronic acid | Palladacycle | Na₂CO₃ | H₂O | RT | - | High |
| 3,5-bis(trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 82[2] |
| 4-Bromoanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74[2] |
Heck Reaction
The Heck reaction is a versatile method for the arylation or vinylation of alkenes. Yields are often excellent, particularly with electron-deficient olefins like acrylates.[3]
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / P(o-Tol)₃ | Et₃N | Acetonitrile | Reflux | 5 | >90 |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | High |
| 2-chloro-5-bromonitrobenzene | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | Reflux | - | 95[3] |
| Aryl Bromides | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | 4 | Good to Excellent[4] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The use of a copper(I) co-catalyst is common, although copper-free protocols have been developed.[5]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | High |
| Aryl Iodides | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TMG | HEP | RT | 0.5 | 90-95[5] |
| Aryl Bromides | Phenylacetylene | Pd-Fe₃O₄ nanocrystals / CuI | Et₃N | DMF | 100 | - | High[6] |
| Aryl Halides | Terminal Alkynes | Pd(II)/DNA / CuI | K₂CO₃ | H₂O | 80 | - | Good |
Stille Coupling
The Stille reaction is valued for its excellent functional group tolerance due to the stability of organostannane reagents.[7] However, the high toxicity of tin compounds is a significant drawback.[1]
| Aryl Halide | Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | - | THF | 65 | - | High |
| 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 24 | 85 |
| 4-Iodonitrobenzene | Tetra(phenylethynyl)tin | Pd(PPh₃)₂Cl₂ | Et₂NH | DMF | 80 | 2 | 95[8] |
| Aryl Chlorides | Tetraphenyltin | Pd nanoparticle/polymeric NHC | - | Toluene | 120 | - | Good to Excellent[9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[10]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | - | 99[11] |
| 4-Bromotoluene | 1,2,3,4-Tetrahydroisoquinoline | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 0.5 | 65[11] |
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 0.33 | 93[11] |
| Aryl Halides | Various Amines | Pd nanoparticles on MWCNTs | Cs₂CO₃ | Toluene | 110 | - | High[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions. Below are representative procedures for each of the five cross-coupling reactions.
Suzuki-Miyaura Coupling: General Procedure
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[13]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).
-
Add degassed toluene and degassed water via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: General Procedure
The following is a general protocol for the Heck coupling of an aryl bromide with methyl acrylate.[14]
Materials:
-
Aryl bromide (1 equiv)
-
Methyl acrylate (5 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃, 0.1 equiv)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine the aryl bromide, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃ in acetonitrile.
-
Degas the mixture and heat to reflux under a nitrogen atmosphere for 5 hours.
-
After cooling, filter the mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography.
Sonogashira Coupling: General Procedure
This procedure outlines a typical copper-catalyzed Sonogashira coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Reaction: General Procedure
A general protocol for the Stille coupling of an organic electrophile with an organostannane is provided below.
Materials:
-
Organic electrophile (e.g., aryl halide) (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the organic electrophile and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane via syringe.
-
Stir the reaction mixture at the desired temperature (typically 60-110 °C).
-
Monitor the reaction progress.
-
After cooling, dilute the mixture with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Procedure
This protocol details a typical Buchwald-Hartwig amination of an aryl mesylate.
Materials:
-
Aryl mesylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (1.0 mol%)
-
CM-phos (4.0 mol%)
-
Potassium carbonate (2.5 equiv)
-
tert-Butyl alcohol
Procedure:
-
In an oven-dried, resealable Schlenk flask, combine palladium(II) acetate and CM-phos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add potassium carbonate and the aryl mesylate to the flask.
-
Again, evacuate and backfill with nitrogen three times.
-
Add the amine and tert-butyl alcohol via syringe.
-
Seal the flask and stir at 120 °C for 24 hours.
-
After cooling, transfer the mixture to a separatory funnel.
-
Rinse the flask with ether, brine, and water, adding all rinses to the separatory funnel.
-
Separate the layers and extract the aqueous layer with ether.
-
Combine the organic layers, dry, and concentrate to obtain the product.
Visualizing Cross-Coupling Reactions
Diagrams can aid in understanding the workflow and comparative aspects of these reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Comparative features of five major cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 5. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Book Review: Metal-Catalyzed Cross-Coupling Reactions - Armin de Meijere, François Diederich [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to N-Boc-4-iodo-2-methylaniline and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of N-Boc-4-iodo-2-methylaniline, a key intermediate in organic synthesis, with its precursor and an N-acetyl analogue. Due to the limited availability of public experimental spectral data for this compound, this guide presents a combination of experimental data for related compounds and predicted data for the target molecule to provide a robust comparative framework.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR and ¹³C NMR data for this compound (predicted), its precursor 4-iodo-2-methylaniline, and an alternative N-protected analogue, N-acetyl-4-iodo-2-methylaniline. This side-by-side comparison highlights the key spectral shifts upon N-protection.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of this compound and Alternatives
| Compound | Ar-H₃/H₅ (ppm) | Ar-H₆ (ppm) | -NH (ppm) | -CH₃ (ppm) | Protecting Group Protons (ppm) |
| 4-Iodo-2-methylaniline | 7.44 (d, J=8.8 Hz, 2H)[1] | 6.39 (d, J=8.8 Hz, 2H)[1] | 3.52 (s, 2H)[1] | 2.80 (s, 3H)[1] | N/A |
| This compound (Predicted) | ~7.5 (d) | ~6.8 (d) | ~6.5 (s, br) | ~2.2 (s) | 1.52 (s, 9H) |
| N-Acetyl-4-iodo-2-methylaniline | ~7.6 (d) | ~7.0 (d) | ~7.2 (s, br) | ~2.2 (s) | ~2.15 (s, 3H) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃) of this compound and Alternatives
| Compound | C-Ar (ppm) | C-I (ppm) | C-N (ppm) | -CH₃ (ppm) | Protecting Group Carbons (ppm) |
| 4-Iodo-2-methylaniline | 137.76, 129.30, 114.74[1] | ~85 (predicted) | 148.92[1] | 30.67[1] | N/A |
| This compound (Predicted) | ~138, ~130, ~120 | ~83 | ~140 | ~18 | C=O: ~153, C(CH₃)₃: ~80, C(CH₃)₃: ~28 |
| N-Acetyl-4-iodo-2-methylaniline | ~137, ~132, ~121 | ~88 | ~138 | ~18 | C=O: ~168, CH₃: ~24 |
Experimental Protocols
Synthesis of 4-Iodo-2-methylaniline
A common method for the synthesis of 4-iodo-2-methylaniline is the Finkelstein reaction from 2-methyl-4-bromoaniline. The reaction is conducted under an inert atmosphere (e.g., argon) due to the sensitivity of the copper(I) iodide catalyst to moisture and oxygen.[2]
-
Reaction Setup: A two-necked flask equipped with a reflux condenser is charged with 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%).
-
Solvent and Ligand: Anhydrous 1,4-dioxane is added as the solvent, followed by a ligand such as N,N'-dimethylethylenediamine (10 mol%).
-
Reaction Conditions: The resulting suspension is heated to 110°C and stirred for approximately 18 hours.
-
Work-up: After cooling to room temperature, the mixture is poured into an aqueous ammonia solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the product, which can be further purified by column chromatography or recrystallization if necessary.
Synthesis of this compound
The protection of the amino group of 4-iodo-2-methylaniline with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.
-
Reaction Setup: To a solution of 4-iodo-2-methylaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base, such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to afford this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound and the logical relationship of its spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship of NMR data for structural elucidation.
References
A Comparative Guide to N-Boc Deprotection Protocols: Efficiency and Methodology
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its widespread use stems from its stability under various conditions and its susceptibility to cleavage under acidic conditions. However, the choice of deprotection protocol can significantly impact reaction efficiency, yield, and compatibility with sensitive functional groups. This guide provides an objective comparison of common N-Boc deprotection protocols, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.
Comparison of N-Boc Deprotection Protocol Efficiency
The efficiency of N-Boc deprotection is influenced by several factors, including the choice of acid or reagent, solvent, temperature, and the electronic and steric nature of the substrate. Below is a summary of quantitative data for various protocols, highlighting their performance across different substrates.
| Protocol/Reagent | Substrate Type | Temp. (°C) | Time | Yield (%) | Key Advantages | Limitations & Considerations |
| Trifluoroacetic Acid (TFA) | Various Amines & Amino Acids | 0 - RT | 1 - 18 h | >95% | Fast, efficient, and widely used for a broad range of substrates.[1][2] | Harsh acidic conditions may not be suitable for acid-labile functional groups.[2][3] Requires careful handling and removal of corrosive TFA.[4] |
| Hydrochloric Acid (HCl) in Dioxane | Various Amines & Amino Acids | RT | 1 - 16 h | High | Potent alternative to TFA/DCM.[3] The product often precipitates as the hydrochloride salt, simplifying isolation.[3][5] | Dioxane is a hazardous solvent.[2] |
| Oxalyl Chloride in Methanol | Aromatic, Aliphatic, & Heterocyclic Amines | RT | 1 - 4 h | up to 90% | Mild conditions, tolerant of many functional groups.[6][7][8] | The mechanism is broader than simple in situ HCl generation.[6][8] |
| Zinc Bromide (ZnBr₂) in DCM | N-Boc Protected Amines | RT | Overnight | High | Non-protic Lewis acid alternative, suitable for acid-sensitive substrates.[3][9] | Longer reaction times are often required.[9] |
| Trimethylsilyl Iodide (TMSI) | N-Boc Protected Amines | RT | Hours - Overnight | - | Mild, non-hydrolytic method useful for sensitive molecules.[3][10] Can be generated in situ.[11] | The reagent is corrosive and reacts with water.[11] |
| Thermal Deprotection (in Water or TFE) | Various Amines | 100 - 240°C | 12 min - 60 min | 90 - 100% | "Green" alternative avoiding strong acids and organic solvents.[3][12][13] High yields are achievable in short reaction times at elevated temperatures.[13][14] | High temperatures may not be suitable for all substrates.[12] Efficiency can be solvent-dependent.[14] |
| Sodium Carbonate in DME | N-Boc Substrates | Reflux | - | - | A basic deprotection method.[8] | Limited data is available on substrate scope and efficiency. |
| Deep Eutectic Solvent (Choline Chloride:p-TSA) | Aliphatic & Aromatic Amines, Amino Acid Esters | - | 10 - 30 min | >98% | Environmentally friendly solvent system with high yields and short reaction times.[15] | The viscosity of some deep eutectic solvents can be a challenge.[15] |
Experimental Protocols
Below are detailed methodologies for some of the most frequently employed N-Boc deprotection protocols.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for a wide range of substrates.[2]
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM by volume.[1]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 18 hours, depending on the substrate.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[16]
-
The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
A potent acidic method where the product often precipitates, simplifying purification.[3][5]
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[3][17]
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, the product often precipitates as the hydrochloride salt.[3][5]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is advantageous for substrates containing acid-sensitive functional groups.[6][7]
-
Dissolve the N-Boc protected substrate (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[8]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, although many products are obtained in high purity without further purification.[6]
Protocol 4: Thermal Deprotection in Water
An environmentally friendly protocol that avoids the use of strong acids and organic solvents.[12][13]
-
Suspend the N-Boc protected amine in deionized water.
-
The reaction is typically complete within 12 minutes for many substrates.[13]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the free amine.[12]
Visualizing the Workflow
The general experimental workflow for N-Boc deprotection can be visualized as a sequence of steps from the initial reaction setup to the final product isolation.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 12. mcours.net [mcours.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
A Comparative Guide to the Cost-Effectiveness of N-Boc-4-iodo-2-methylaniline in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and drug development, the selection of building blocks for organic synthesis is a critical decision that balances chemical reactivity, yield, and overall cost. N-Boc-4-iodo-2-methylaniline is a versatile reagent frequently employed in the synthesis of complex molecules, particularly in the construction of biaryl scaffolds common in kinase inhibitors. This guide provides an objective comparison of the cost-effectiveness of this compound against viable alternatives, supported by a detailed analysis of a hypothetical, yet representative, synthetic scenario.
The strategic importance of the Boc (tert-butoxycarbonyl) protecting group lies in its ability to mask the reactivity of the aniline nitrogen, preventing unwanted side reactions during subsequent transformations, such as metal-catalyzed cross-coupling reactions.[] However, the introduction and subsequent removal of this protecting group add steps and costs to a synthetic sequence. This guide will explore the trade-offs between using the protected aniline versus its unprotected counterpart and a less reactive bromo-analogue.
Comparative Synthesis Scenario: Synthesis of a Simplified Kinase Inhibitor Scaffold
To provide a quantitative comparison, we will analyze the synthesis of a simplified biaryl scaffold, a common core in many kinase inhibitors that target signaling pathways like the VEGFR-2 pathway. The chosen reaction is a Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation in medicinal chemistry.
Target Molecule: 2-Methyl-4-(pyridin-4-yl)aniline
Alternative Starting Materials for Comparison:
-
This compound (Protected, High Reactivity): The subject of this guide.
-
4-Iodo-2-methylaniline (Unprotected, High Reactivity): A direct alternative that avoids the need for protection and deprotection steps.
-
4-Bromo-2-methylaniline (Unprotected, Lower Reactivity): A potentially more cost-effective haloaniline, though its lower reactivity might necessitate harsher reaction conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and reaction parameters for the synthesis of the target molecule using the three different starting materials. Prices for reagents are based on commercially available listings and may vary.
Table 1: Starting Material Cost Comparison
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| This compound | 666746-27-6 | 333.17 | 97% | ~$10.00 |
| 4-Iodo-2-methylaniline | 13194-68-8 | 233.05 | >98% | ~$2.40[2] |
| 4-Bromo-2-methylaniline | 583-75-5 | 186.05 | 97% | ~$2.75[3] |
Table 2: Reagent and Catalyst Cost
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| 4-Pyridinylboronic acid | 16826-69-2 | 122.93 | >95% | ~$15.00 |
| Palladium(II) acetate | 3375-31-3 | 224.51 | 98% | ~$88.45[4][5][6][7] |
| Triphenylphosphine | 603-35-0 | 262.29 | 99% | ~$0.30[8][9][10] |
| Potassium carbonate | 584-08-7 | 138.21 | >99% | ~$0.05[11][12][13][14][15] |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | >99% | ~$0.50/mL |
| Di-tert-butyl dicarbonate (Boc)₂O | 24424-99-5 | 218.25 | 99% | ~$0.80 |
Table 3: Comparative Synthesis Data (Hypothetical)
| Parameter | This compound | 4-Iodo-2-methylaniline | 4-Bromo-2-methylaniline |
| Reaction Steps | 3 (Boc protection, Suzuki coupling, Deprotection) | 1 (Suzuki coupling) | 1 (Suzuki coupling) |
| Suzuki Coupling Yield | ~90% | ~75% (potential for side reactions) | ~65% (lower reactivity) |
| Reaction Time (Suzuki) | 12 hours | 12 hours | 24 hours (harsher conditions) |
| Overall Yield | ~85% | ~75% | ~65% |
| Estimated Cost per Gram of Product (USD) | ~$150 | ~$95 | ~$110 |
Note: The cost per gram of product is an estimation based on the costs of starting materials and reagents, and the estimated overall yields. It does not include solvent, workup, and purification costs, which can be significant.
Experimental Protocols
1. Boc Protection of 4-Iodo-2-methylaniline (if starting from the unprotected aniline)
-
To a solution of 4-iodo-2-methylaniline (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
2. Suzuki-Miyaura Cross-Coupling Reaction
-
To a round-bottom flask, add the haloaniline (1.0 eq), 4-pyridinylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90°C and stir for the time indicated in Table 3, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3. Boc Deprotection
-
Dissolve the N-Boc protected product in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Mandatory Visualizations
Caption: VEGFR-2 Signaling Pathway.
Caption: Suzuki Coupling Experimental Workflow.
Discussion and Conclusion
The cost-effectiveness of using this compound in synthesis is a nuanced decision that depends on several factors.
-
This compound: This reagent offers the advantage of high yields in the Suzuki coupling step due to the protected amine, which prevents potential side reactions and catalyst inhibition. However, the initial cost of the starting material is significantly higher, and the synthesis requires additional steps for Boc protection (if not purchased directly) and deprotection, increasing labor and solvent costs. For complex, multi-step syntheses where maximizing the yield of a precious intermediate is paramount, the higher upfront cost may be justified.
-
4-Iodo-2-methylaniline: This unprotected analogue is a more economical starting material. It eliminates the need for protection and deprotection steps, leading to a shorter and more atom-economical synthesis. However, the free amine can potentially coordinate to the palladium catalyst, leading to lower catalytic activity and reduced yields. Side reactions involving the amine are also a possibility. For simpler target molecules and cost-driven projects, this may be the preferred route, provided the yield is acceptable.
-
4-Bromo-2-methylaniline: While attractively priced, the lower reactivity of the C-Br bond compared to the C-I bond necessitates harsher reaction conditions (higher temperatures, longer reaction times), which can lead to decomposition of sensitive substrates and higher energy consumption. The expected lower yield also impacts the overall cost-effectiveness. This alternative might be considered for robust target molecules where cost is the primary driver and lower yields are tolerable.
References
- 2. 4-Iodo-2-methylaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-Bromo-2-methylaniline 97 583-75-5 [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 6. Palladium(II) acetate reagent grade, 98 3375-31-3 [sigmaaldrich.com]
- 7. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 8. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 9. Triphenylphosphine | CAS No. 603-35-0 | Apollo [store.apolloscientific.co.uk]
- 10. strem.com [strem.com]
- 11. Potassium Carbonate - The Ceramic Shop [theceramicshop.com]
- 12. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 13. customhydronutrients.com [customhydronutrients.com]
- 14. Potassium Carbonate, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
- 15. Potassium carbonate price,buy Potassium carbonate - chemicalbook [m.chemicalbook.com]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. N-Boc-4-iodo-2-methylaniline serves as a valuable building block in these syntheses, particularly in palladium-catalyzed cross-coupling reactions. However, the pursuit of more cost-effective, efficient, and versatile synthetic routes necessitates an evaluation of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies, to inform reagent selection in biaryl synthesis.
Reagent Strategies: A Comparative Overview
The primary alternatives to using this compound as an electrophilic partner in cross-coupling reactions can be broadly categorized into two strategies:
-
Variation of the Electrophile: Replacing the iodide with other leaving groups such as bromide on the N-Boc-2-methylaniline core. The reactivity of aryl halides in typical palladium-catalyzed couplings follows the general trend: I > Br > Cl.
-
Reversal of Polarity (Umpolung): Transforming the N-Boc-2-methylaniline moiety into the nucleophilic coupling partner. This involves the synthesis of organoboron, organomagnesium (Grignard), or organosilicon derivatives, which then react with an aryl halide.
This guide will focus on the following key alternatives:
-
N-Boc-4-bromo-2-methylaniline (Aryl Bromide Alternative)
-
N-Boc-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Organoboron Alternative - Pinacol Ester)
-
Potassium (N-Boc-2-methyl-4-aminophenyl)trifluoroborate (Organoboron Alternative - Trifluoroborate Salt)
-
N-Boc-2-methyl-4-anilinylmagnesium halide (Organomagnesium Alternative - Grignard Reagent)
-
N-Boc-4-(trimethoxysilyl)-2-methylaniline (Organosilicon Alternative)
Performance Data in Biaryl Synthesis
To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in the model synthesis of N-Boc-2-methyl-4-phenylaniline via Suzuki-Miyaura, Kumada, and Hiyama cross-coupling reactions. Please note that yields are highly dependent on the specific reaction conditions, catalyst, and ligand system employed.
| Reagent Class | Specific Reagent | Coupling Partner | Reaction Type | Typical Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide (Reference) | This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | 85-95 |
| Aryl Bromide | N-Boc-4-bromo-2-methylaniline | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 90-100 | 12-24 | 75-90[1] |
| Organoboron (Pinacol Ester) | N-Boc-2-methyl-4-yl-boronic acid pinacol ester | Bromobenzene | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 | 80-95 |
| Organoboron (Trifluoroborate) | Potassium (N-Boc-2-methyl-4-aminophenyl)trifluoroborate | Bromobenzene | Suzuki-Miyaura | Pd(OAc)₂ / SPhos / K₂CO₃ | Toluene/H₂O | 85 | 22 | 80-92[2] |
| Organomagnesium | N-Boc-2-methyl-4-anilinylmagnesium bromide | Bromobenzene | Kumada | Ni(dppe)Cl₂ | THF | 25-66 | 2-6 | 70-85[2][3] |
| Organosilicon | N-Boc-4-(trimethoxysilyl)-2-methylaniline | Iodobenzene | Hiyama | Pd(OAc)₂ / TBAF | THF | 60-100 | 12-24 | 70-88[4] |
Note: Yields are representative and can vary based on specific substrate, catalyst, ligand, base, and solvent optimizations. Data for N-Boc protected substrates are extrapolated from closely related examples where direct data is unavailable.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Synthesis of N-Boc-2-methyl-4-phenylaniline from N-Boc-4-bromo-2-methylaniline
-
Materials:
-
N-Boc-4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)[1]
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-4-bromo-2-methylaniline, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of an Organoboron Reagent
Synthesis of N-Boc-2-methyl-4-phenylaniline from N-Boc-2-methyl-4-yl-boronic acid pinacol ester
-
Materials:
-
N-Boc-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 mmol, 1.0 equiv.)
-
Bromobenzene (1.1 mmol, 1.1 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
Combine the boronic acid pinacol ester, bromobenzene, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the 1,4-dioxane and water.
-
Heat the mixture to 80-100 °C and stir for 12-18 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 3: Kumada Coupling of a Grignard Reagent
Synthesis of N-Boc-2-methyl-4-phenylaniline via Grignard Reagent
-
Materials:
-
N-Boc-4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.)
-
Magnesium turnings (1.2 mmol, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene (1.0 mmol, 1.0 equiv.)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [Ni(dppe)Cl₂] (0.05 mmol, 5 mol%)
-
-
Procedure:
-
Grignard Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of N-Boc-4-bromo-2-methylaniline in anhydrous THF dropwise to initiate Grignard reagent formation.
-
Coupling Reaction: In a separate flask, add bromobenzene and Ni(dppe)Cl₂ to anhydrous THF.
-
Cool the catalyst mixture and slowly add the freshly prepared Grignard reagent.
-
Allow the reaction to warm to room temperature or gently heat (up to 66 °C) and stir for 2-6 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry.
-
Remove the solvent in vacuo and purify the product by chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow for biaryl synthesis and the relationship between the different coupling strategies.
Caption: General experimental workflow for biaryl synthesis.
Caption: Alternative coupling strategies for biaryl synthesis.
Conclusion
The selection of an appropriate reagent for biaryl synthesis is a critical decision that impacts reaction efficiency, cost, and scalability. While This compound is a reliable and highly reactive electrophile, its bromide analogue offers a more cost-effective, albeit slightly less reactive, alternative.
Reversing the polarity of the synthons opens up a wider range of possibilities. Organoboron reagents , particularly stable and easy-to-handle trifluoroborate salts and MIDA boronates, represent a powerful strategy, often providing high yields and excellent functional group tolerance.[5] For instances where boron-based reagents are not ideal, Kumada coupling with Grignard reagents and Hiyama coupling with organosilanes provide viable, alternative pathways.[3][4] Ultimately, the optimal choice will depend on a careful evaluation of substrate compatibility, desired reaction conditions, and overall synthetic strategy.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
validation of synthetic route to N-Boc-4-iodo-2-methylaniline derivatives
A Comparative Guide to the Synthesis of N-Boc-4-iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of this compound, a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The methodologies, experimental data, and workflows are presented to assist researchers in selecting the most efficient and suitable synthetic strategy for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound (Target Compound 3 ) can be approached via two primary routes starting from 2-methylaniline (1 ). A third, alternative route involves a Finkelstein reaction from a brominated precursor.
-
Route A: Iodination followed by Boc Protection. This is a direct and common approach where 2-methylaniline is first iodinated to form 4-iodo-2-methylaniline (2 ), which is then protected with a tert-butoxycarbonyl (Boc) group.
-
Route B: Boc Protection followed by Iodination. In this alternative sequence, the amino group of 2-methylaniline is first protected, followed by the iodination of the resulting N-Boc-2-methylaniline.
-
Route C: Aromatic Finkelstein Reaction. This route starts with 2-methyl-4-bromoaniline and converts it to the iodo-derivative via a copper-catalyzed Finkelstein reaction, followed by Boc protection.[2]
Caption: Overview of primary synthetic routes to this compound.
Data Presentation: Comparison of Key Synthetic Steps
The following tables summarize quantitative data for the critical steps in the synthesis of this compound.
Table 1: Iodination of 2-Methylaniline (Route A, Step 1)
| Method | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Direct Iodination | I₂, NaHCO₃ | Dichloromethane | RT | 12h | 95% | [3] |
| Oxidative Iodination | NH₄I, CuI, O₂ (3-8 kg/cm ²) | Benzene/Water | 70°C | 3h | 82% | [4] |
| Finkelstein Reaction (Route C) | 2-methyl-4-bromoaniline, NaI, CuI, L1/L2 Ligand | 1,4-Dioxane | 110°C | 18h | High | [2] |
Table 2: Boc Protection of Anilines (Route A, Step 2 & Route C, Step 2)
| Method | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Catalyst-Free (Water-Acetone) | (Boc)₂O | Water/Acetone | RT | Short | Excellent | [5] |
| Catalyst-Free (Neat) | (Boc)₂O | Solvent-free | RT | Short | Excellent | [5] |
| Iodine Catalyzed | (Boc)₂O, I₂ (catalytic) | Solvent-free | RT | Short | High | [6] |
| Organocatalyst | (Boc)₂O, Guanidine HCl | Ethanol | 35-40°C | — | High | [5] |
Experimental Protocols
Detailed methodologies for the most effective synthetic routes are provided below.
Route A: Iodination followed by Boc Protection
This route is often preferred for its high yield and straightforward procedures.
Step 1: Synthesis of 4-Iodo-2-methylaniline (2)
Caption: Experimental workflow for the synthesis of 4-iodo-2-methylaniline.
Protocol:
-
To a solution of 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (DCM, 200 mL), add a solution of sodium bicarbonate (NaHCO₃, 50.4 g) in water (500 mL) at room temperature.[3]
-
Add iodine (I₂, 127 g) to the mixture.[3]
-
Stir the reaction mixture vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), treat the mixture with an aqueous solution of sodium bisulfite (NaHSO₃) until the iodine color disappears.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield the product as a brown oil (110 g, 95% yield).[3]
-
Characterization Data (¹H NMR, 300 MHz, CDCl₃): δ 7.48 (dd, J = 1.8 and 0.6 Hz, 1H), 6.96 (dd, J = 8.1 and 1.8 Hz, 1H), 6.67 (d, J = 8.1 Hz, 1H), 3.98 (broad peak, 2H), 2.22 (s, 3H) ppm.[3]
Step 2: Synthesis of this compound (3)
Protocol (Catalyst-Free):
-
Dissolve 4-iodo-2-methylaniline (1 equivalent) in a suitable solvent such as acetone or perform the reaction neat (solvent-free).[5]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete within a short period (monitor by TLC).
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white to brown solid.[1]
Route C: Aromatic Finkelstein Reaction
This method is an excellent alternative if the corresponding bromo-aniline is more readily available or cost-effective.
Step 1: Synthesis of 4-Iodo-2-methylaniline (2) from 2-Methyl-4-bromoaniline
Caption: Key steps in the copper-catalyzed Finkelstein reaction.
Protocol:
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon) using standard Schlenk techniques, as copper(I) iodide is sensitive to moisture and oxygen.[2]
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser, combine 2-methyl-4-bromoaniline (1 equivalent), sodium iodide (NaI, 2 equivalents), and copper(I) iodide (CuI, 5 mol%).[2]
-
Reagent Addition: Add the ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) and anhydrous 1,4-dioxane.[2]
-
Reaction: Heat the resulting suspension to 110°C and maintain for 18 hours.[2]
-
Workup: After cooling to room temperature, pour the mixture into a 25% ammonia solution. Extract the product with dichloromethane, wash the combined organic phases with saturated saline, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the pure product.[2]
Step 2: Boc Protection Follow the same Boc protection protocol as described in Route A, Step 2.
Conclusion and Recommendations
-
Route A (Iodination → Boc Protection) is the most direct and high-yielding method presented, with the initial iodination step achieving up to 95% yield under mild conditions.[3] This route is recommended for its efficiency and operational simplicity.
-
Route B (Boc Protection → Iodination) is a viable alternative. However, the electron-withdrawing nature of the Boc group can deactivate the aromatic ring, potentially requiring harsher iodination conditions compared to the free aniline.
-
Route C (Finkelstein Reaction) is a valuable strategy when 2-methyl-4-bromoaniline is a more accessible starting material than 2-methylaniline. While effective, this method requires stricter control of atmospheric conditions due to the sensitivity of the copper catalyst.[2]
For general laboratory synthesis, Route A offers the best balance of high yield, mild reaction conditions, and ease of execution.
References
A Comparative Guide to the Applications of N-Boc-4-iodo-2-methylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-iodo-2-methylaniline is a versatile building block in modern organic synthesis, prized for its role in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comparative analysis of its performance in key cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, against its bromo and chloro analogs. The inclusion of experimental data, detailed protocols, and workflow visualizations aims to offer an objective resource for researchers to inform their synthetic strategies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl. The weaker carbon-iodine bond in this compound facilitates a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity typically translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.
Comparative Data in Suzuki-Miyaura Coupling
| Aryl Halide Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 (estimated) |
| 2 | N-Boc-4-bromo-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 3 | N-Boc-4-chloro-2-methylaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 70-85 |
Note: The data presented is compiled from various sources and is intended to be representative. Direct comparison of yields should be interpreted with caution due to the differing reaction conditions.
The trend suggests that the iodo-substituted aniline achieves a high yield under relatively mild conditions and shorter reaction times. The bromo analog also performs well but may require slightly more forcing conditions. The chloro derivative generally necessitates more specialized and bulky phosphine ligands (like XPhos) and higher temperatures to achieve comparable yields.
Comparative Data in Buchwald-Hartwig Amination
A similar trend in reactivity is observed in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. The higher reactivity of the C-I bond in this compound allows for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions.
| Aryl Halide Entry | Aryl Halide | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | ~98 (estimated) |
| 2 | N-Boc-4-bromo-2-methylaniline | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 3 | N-Boc-4-chloro-2-methylaniline | Piperidine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 | 24 | 75-85 |
Note: The data presented is compiled from various sources and is intended to be representative. Direct comparison of yields should be interpreted with caution due to the differing reaction conditions.
Again, the iodoaniline demonstrates superior reactivity, enabling the reaction to proceed at a lower temperature and with a shorter duration. The bromo- and chloro-anilines require progressively more forcing conditions and often necessitate the use of more sophisticated and sterically demanding ligands to achieve high conversion.
Key Applications in Synthesis
The favorable reactivity profile of this compound makes it a valuable precursor in the synthesis of various high-value molecules.
-
Kinase Inhibitors: The biaryl and N-aryl aniline scaffolds are common pharmacophores in a multitude of kinase inhibitors used in oncology. The ability to efficiently construct these frameworks via Suzuki and Buchwald-Hartwig reactions is crucial in drug discovery and development.
-
Substituted Carbazoles: Carbazoles are another class of nitrogen-containing heterocycles with significant biological activity. This compound can serve as a key starting material for the synthesis of complex carbazole derivatives through sequential cross-coupling and cyclization strategies.
-
Materials Science: The arylated aniline derivatives can be used as monomers in the synthesis of conductive polymers and as components in organic light-emitting diodes (OLEDs) and other advanced materials.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl halide)
-
Water (1 mL per 1 mmol of aryl halide)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (5 mL per 1 mmol of aryl halide)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd₂(dba)₃, and BINAP.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous toluene.
-
Add the amine, followed by the sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision-making pathway for selecting an appropriate aryl halide.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Decision logic for selecting an appropriate aryl halide based on desired reactivity.
Conclusion
This compound stands out as a superior building block for palladium-catalyzed cross-coupling reactions when high reactivity and mild reaction conditions are paramount. While its bromo and chloro analogs offer cost advantages, they necessitate more forcing conditions and specialized catalyst systems to achieve comparable results. The choice of aryl halide will ultimately depend on a balance of factors including the desired reactivity, the complexity of the substrates, and economic considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic challenges.
Safety Operating Guide
Navigating the Safe Disposal of N-Boc-4-iodo-2-methylaniline: A Comprehensive Guide
For researchers and professionals in the pharmaceutical and chemical industries, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Boc-4-iodo-2-methylaniline (CAS No. 666746-27-6), ensuring compliance and minimizing risk.
I. Understanding the Hazard Profile
II. Quantitative Data Summary
For clarity and quick reference, the known physical and safety information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 666746-27-6 |
| Molecular Formula | C₁₂H₁₆INO₂ |
| Molecular Weight | 333.17 g/mol |
| Physical State | Solid |
| Appearance | White to Gray to brown solid |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this product |
III. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound and its containers is through an approved hazardous waste management facility. Adherence to local, state, and federal regulations is paramount.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound, including unreacted material, contaminated solvents, and rinsate from glassware, must be classified as hazardous waste.
-
Container Selection: Use only designated, compatible, and properly labeled hazardous waste containers. The container must be in good condition and have a secure, sealable lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." List all components of the waste mixture, including solvents, with their approximate concentrations.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic until collection by a licensed hazardous waste disposal company.
Experimental Protocol: Decontamination of Empty Containers
-
Initial Cleaning: Empty the container of all visible solid this compound.
-
Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Rinsate Collection: The first rinse, and in the case of highly toxic compounds, all three rinses, must be collected and disposed of as hazardous waste.[2]
-
Final Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste, ensuring all labels are defaced.
IV. Spill Management
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if dissolved in a solvent), use an inert absorbent material.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
V. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been created.
References
Essential Safety and Operational Guidance for N-Boc-4-iodo-2-methylaniline
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of N-Boc-4-iodo-2-methylaniline. The following procedures are based on the known hazards of structurally similar compounds, including halogenated and N-substituted anilines.
Hazard Assessment
-
Toxic : Potentially toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Organ Damage : May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard : Likely harmful or toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemically resistant gloves. Butyl rubber or Viton are recommended for prolonged contact with aniline compounds. Nitrile gloves may be suitable for short-term use, but breakthrough times should be verified with the manufacturer.[6][7] | Prevents skin absorption, which is a primary route of exposure for aniline derivatives.[8] |
| Eye and Face Protection | Use tight-fitting safety goggles or a face shield.[6] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required. For high concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is necessary.[8] | Anilines can be volatile, and inhalation is a significant route of toxic exposure.[6] |
| Protective Clothing | Wear a full-length laboratory coat, long pants, and closed-toe shoes.[6] For larger quantities or splash potential, consider a chemically resistant apron or coveralls. | Minimizes skin contact with the substance. |
Operational Plan: Safe Handling Protocol
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[6][9]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder that can be easily inhaled. Use a spatula for transfers.
-
If it is a liquid, use a calibrated pipette or syringe.
-
Perform all transfers over a secondary containment tray to catch any spills.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and carefully.
-
Ensure the reaction apparatus is securely clamped and that all joints are properly sealed.
-
-
Post-Handling:
Disposal Plan
Waste Segregation and Collection:
-
All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Unused or excess material should also be disposed of as hazardous waste. Do not pour down the drain.[9]
Disposal Procedure:
-
Place all solid and liquid waste into a compatible, sealed container. The container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store the waste container in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[9] Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
